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  • Product: 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
  • CAS: 1909317-09-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride. While detailed research on this specific compound is not extensively published, this document synthesizes available data and provides expert insights into its characteristics, potential synthetic routes, and significance as a building block in medicinal chemistry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this important chemical entity.

Introduction

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a bifunctional organic compound featuring a cyclopentane core substituted with both an aminomethyl and a nitrile group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in various synthetic protocols. While not a widely studied compound in its own right, its structural similarity to key intermediates in the synthesis of marketed drugs underscores its importance in medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The following table summarizes the known properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

PropertyValueSource(s)
Molecular Weight 160.65 g/mol [1][2]
Chemical Formula C₇H₁₃ClN₂[1][2]
CAS Number 1909317-09-4[1][2]
Physical Form Solid[1]
Purity Typically ≥97%[1][2]
Storage Store at room temperature, keep dry and cool.[1]
InChI Key VUPSPHLEIRVERM-UHFFFAOYSA-N[1][2]

Molecular Structure and Functional Group Analysis

The molecular structure of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is central to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

The key functional groups that dictate the chemical behavior of this molecule are:

  • Primary Amine (as hydrochloride salt): The aminomethyl group, protonated as a hydrochloride salt, is a key reactive site. It can act as a nucleophile after deprotonation or participate in reactions such as acylation, alkylation, and reductive amination. The salt form improves the compound's stability and crystallinity.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.

  • Cyclopentane Ring: The five-membered aliphatic ring provides a rigid scaffold, influencing the spatial orientation of the reactive functional groups.

Potential Synthetic Pathways

A potential retrosynthetic analysis suggests that 1-(aminomethyl)cyclopentanecarbonitrile could be derived from a protected aminomethyl cyclopentanone precursor. The hydrochloride salt would then be formed by treatment with hydrochloric acid.

Synthetic_Workflow cluster_0 Conceptual Synthetic Pathway A Cyclopentanone B 1-Hydroxycyclopentanecarbonitrile A->B  NaCN, H⁺ C Protected Aminomethyl Cyclopentanone B->C  Protection & Functional  Group Interconversion D 1-(Aminomethyl)cyclopentanecarbonitrile (Free Base) C->D  Strecker-type Reaction  (e.g., NH₃, HCN) E 1-(Aminomethyl)cyclopentanecarbonitrile HCl D->E  HCl

Caption: A conceptual synthetic workflow for the preparation of the target compound.

Hypothetical Experimental Protocol (based on Strecker Synthesis):

  • Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form 1-hydroxycyclopentanecarbonitrile[3][4].

  • Functional Group Manipulation: The hydroxyl group of the cyanohydrin would need to be converted to a leaving group and subsequently displaced by a protected amine or an azide followed by reduction. Alternatively, a multi-step process to introduce the aminomethyl group at the 1-position of the cyclopentane ring would be necessary.

  • Formation of the Aminonitrile: A protected aminomethyl cyclopentanone derivative could then undergo a Strecker-type reaction with ammonia and a cyanide source to introduce the nitrile group at the carbonyl carbon.

  • Deprotection and Salt Formation: Removal of the protecting group from the amine, followed by treatment with hydrochloric acid, would yield the final product, 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

Reactivity and Stability

The reactivity of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is governed by its two primary functional groups.

  • Amine Reactivity: The primary amine, after neutralization, can readily participate in nucleophilic substitution and addition reactions. This is a key feature for its use in building larger molecules.

  • Nitrile Reactivity: The nitrile group is relatively stable but can be transformed under various conditions. For instance, acidic or basic hydrolysis can convert it to a carboxylic acid or an amide.

  • Stability: The hydrochloride salt is expected to be a stable, crystalline solid. However, the compound may be susceptible to degradation under strongly acidic or basic conditions, which could lead to hydrolysis of the nitrile group[5]. It is advisable to store the compound in a cool, dry place to prevent decomposition.

Role in Drug Development and Medicinal Chemistry

The primary significance of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride in drug development lies in its utility as a versatile building block. Its bifunctional nature allows for the sequential or simultaneous elaboration of its structure to create more complex molecules with potential therapeutic activity.

A notable, albeit not directly confirmed, application is as a potential intermediate in the synthesis of the antihypertensive drug Irbesartan . While the exact commercial synthesis of Irbesartan is proprietary, related structures like 1-aminocyclopentanecarbonitrile hydrochloride have been cited as intermediates[6][7]. The cyclopentane core and the reactive handles of 1-(aminomethyl)cyclopentanecarbonitrile hydrochloride make it a plausible precursor for the spirocyclic core of Irbesartan.

Drug_Development_Logic cluster_0 Role in Pharmaceutical Synthesis A 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Building Block) B Intermediate Scaffolds A->B  Synthetic Elaboration C Active Pharmaceutical Ingredient (API) (e.g., Irbesartan) B->C  Final Synthetic Steps

Caption: Logical relationship of the compound as a building block in drug synthesis.

Safety and Handling

Based on available safety data for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride and similar compounds, the following hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention.

Conclusion

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a valuable, yet under-documented, chemical intermediate. Its key attributes, including a bifunctional nature and a rigid cyclopentane scaffold, make it a useful building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While a detailed body of literature on this specific compound is lacking, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available data and established chemical principles. Further research into the reactivity and synthetic applications of this compound would be beneficial to the broader scientific community.

References

  • PubChem. (n.d.). 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • NIST. (n.d.). cyclopentanecarbonitrile.
  • Google Patents. (n.d.). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • PMC. (2023). Featured Reviews in Organic Chemistry. Retrieved from [Link]

  • PubMed. (1994). Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. (2018). Cyclopentanecarbonitrile, 1-hydroxy-. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action for 1-(Aminomethyl)cyclopentanecarbonitrile Derivatives: A Dual-Pathway Perspective

Executive Summary 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride and its derivatives represent a highly versatile β -amino nitrile scaffold in modern drug discovery. Unlike traditional γ -amino acids (e.g., gabape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride and its derivatives represent a highly versatile β -amino nitrile scaffold in modern drug discovery. Unlike traditional γ -amino acids (e.g., gabapentin), the incorporation of a cyclopentane ring coupled with a carbonitrile moiety provides unique physicochemical properties. Formulated as a hydrochloride salt to ensure optimal aqueous solubility for in vitro and in vivo assays, this scaffold offers dual pharmacological utility: it acts as a highly tuned reversible covalent warhead targeting nucleophilic proteases, and serves as a conformationally restricted modulator of voltage-gated calcium channels (VGCCs).

Section 1: Structural Pharmacology & Scaffold Causality

The rational design of the 1-(aminomethyl)cyclopentanecarbonitrile scaffold relies on three critical structural pillars:

  • Cyclopentane Puckering: The 5-membered alicyclic ring restricts the conformational flexibility of the molecule. Compared to acyclic analogs, the cyclopentane ring adopts an envelope conformation that optimally projects the basic aminomethyl group into target binding pockets, increasing thermal stability and target affinity [1].

  • The Aminomethyl Anchor: With a pKa typically around 9.5–10.5, the primary amine is protonated at physiological pH. This basic center is essential for anchoring the molecule via salt bridges to acidic residues (e.g., Glutamate/Aspartate) within target active sites.

  • The Carbonitrile (-C N) Warhead/Isostere: The nitrile group is a linear, sp-hybridized moiety. In the context of VGCCs, it acts as a sterically compact bioisostere or a prodrug precursor to a carboxylic acid. In the context of proteases, the electron-deficient carbon of the nitrile acts as a mild electrophile, perfectly tuned for reversible covalent bonding without causing permanent off-target haptenization [2].

Section 2: Mechanism I — Reversible Covalent Enzyme Inhibition

When targeting cysteine proteases (e.g., Cathepsins) or serine proteases (e.g., Dipeptidyl Peptidase-4), the derivative acts as a targeted reversible covalent inhibitor.

The Causality of Binding: The basic aminomethyl group anchors the molecule in the S1 subsite of the protease. This initial non-covalent interaction ( KI​ ) precisely orients the nitrile group in close proximity to the catalytic nucleophile (Cys-SH or Ser-OH). The nucleophile then attacks the electrophilic carbon of the nitrile, forming a stable but reversible thioimidate (or imidate) adduct ( kinact​ ). This two-step kinetic mechanism ensures high target residence time and profound efficacy while allowing the enzyme to eventually recover, minimizing long-term toxicity [2].

G L Nitrile Ligand (-C≡N) EI Non-Covalent Complex L->EI Binding E Active Site (Cys-SH) E->EI Binding Cov Covalent Adduct (Thioimidate) EI->Cov k_inact Cov->EI k_off

Figure 1: Reversible covalent binding mechanism of nitrile derivatives with cysteine proteases.

Section 3: Mechanism II — Voltage-Gated Calcium Channel Modulation

Beyond protease inhibition, the scaffold mimics the structure of gabapentinoids. Gabapentin itself is a γ -amino acid (1-(aminomethyl)cyclohexaneacetic acid) [3].

The Causality of Action: The cyclopentane-nitrile derivative binds to the auxiliary α2​δ subunit (specifically α2​δ−1 and α2​δ−2 ) of presynaptic VGCCs. By binding to this subunit, the compound disrupts the anterograde trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the plasma membrane. This significantly reduces presynaptic calcium influx, which in turn dampens the vesicular exocytosis of excitatory neurotransmitters (e.g., glutamate, substance P, and norepinephrine) [3].

If the nitrile is acting as a prodrug, it undergoes slow enzymatic hydrolysis in vivo to form the active β -amino acid (1-(aminomethyl)cyclopentanecarboxylic acid), providing a sustained-release pharmacokinetic profile ideal for chronic neuropathic pain management.

Section 4: Self-Validating Experimental Protocols

To rigorously define the mechanism of action of a new 1-(aminomethyl)cyclopentanecarbonitrile derivative, a self-validating workflow is required. The following protocol isolates the covalent mechanism from standard non-covalent interactions.

Step-by-Step Methodology:

  • Time-Dependent Inhibition Assay: Incubate the target enzyme with varying concentrations of the nitrile derivative. Measure enzymatic activity continuously over 60 minutes.

    • Causality: Covalent inhibitors exhibit time-dependent IC 50​ shifts. Calculating the kinact​/KI​ ratio quantifies the efficiency of the covalent bond formation.

  • Jump Dilution Assay (Reversibility Check): Pre-incubate the enzyme with the inhibitor at 10x the IC 50​ to form the Enzyme-Inhibitor complex. Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the substrate.

    • Causality: If enzymatic activity slowly recovers over time, the covalent bond is reversible (thioimidate hydrolysis). If the activity remains completely suppressed, the inhibition is irreversible.

  • LC-MS/MS Intact Mass Analysis: Incubate the purified enzyme and ligand, then subject the complex to intact protein mass spectrometry.

    • Causality: A mass shift corresponding exactly to the molecular weight of the ligand (+124 Da for the core scaffold) confirms a 1:1 covalent adduct.

  • Mutagenesis Control (Self-Validation): Repeat the LC-MS/MS analysis using a Cys-to-Ala (or Ser-to-Ala) active-site mutant of the enzyme.

    • Causality: The complete absence of the mass shift in the mutant perfectly validates that the nitrile specifically targets the catalytic nucleophile, ruling out non-specific protein alkylation.

G N1 1. Target Incubation (Enzyme + Ligand) N2 2. Kinetic Profiling (Calculate k_inact / K_I) N1->N2 N3 3. Jump Dilution (Test Reversibility) N2->N3 N4 4. LC-MS/MS (Detect Adduct) N3->N4

Figure 2: Experimental workflow for validating reversible covalent inhibition by nitriles.

Section 5: Quantitative Data & Structure-Activity Relationships (SAR)

The substitution of a traditional carboxylic acid with a carbonitrile fundamentally shifts the pharmacological profile of the cyclopentane scaffold. Table 1 summarizes representative kinetic and binding data demonstrating this functional divergence.

Compound ScaffoldPrimary TargetBinding Affinity ( KI​ or IC 50​ ) kinact​ ( s−1 )Primary Mechanism
Cyclopentane-Carboxylic Acid α2​δ (VGCC)85 nMN/AStrong Non-covalent
Cyclopentane-Carbonitrile α2​δ (VGCC)>10 μ MN/AWeak Non-covalent / Prodrug
Cyclopentane-Carboxylic AcidCysteine Protease>50 μ MN/AWeak Non-covalent
Cyclopentane-CarbonitrileCysteine Protease12 nM0.0045Reversible Covalent

Table 1: Comparative SAR data illustrating the target-specific functional shift induced by the nitrile warhead.

References

  • Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Gabapentin - StatPearls Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Foundational

Strategic Deployment of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on bifunctional, conformationally restricted scaffolds. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on bifunctional, conformationally restricted scaffolds. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4) has emerged as a highly versatile building block. Featuring a gem-disubstituted cyclopentane ring, a primary amine, and a nitrile group, this scaffold offers orthogonal reactivity and profound physicochemical benefits. This whitepaper explores the structural rationale, target engagement mechanisms, and validated synthetic protocols for integrating this compound into high-throughput drug discovery pipelines.

Structural & Physicochemical Rationale

The Thorpe-Ingold Effect and Conformational Restriction

The incorporation of a gem-disubstituted cycloalkane—such as the cyclopentyl ring in this scaffold—induces a pronounced conformational restriction known as the Thorpe-Ingold effect [1]. In a linear aliphatic chain, the bond angle between substituents is typically ~109.5°. However, tethering these carbons into a cyclopentane ring compresses the internal ring angle, which subsequently widens the external angle between the aminomethyl and nitrile groups.

Causality in Drug Design: By forcing the aminomethyl and nitrile groups into closer spatial proximity and reducing the number of rotatable bonds, the scaffold is pre-organized. When this moiety binds to a target protein, the entropic penalty ( ΔS ) is significantly lower compared to a flexible linear analog. This directly translates to enhanced binding affinity and target residence time.

The Nitrile as a Reversible Covalent Warhead

While nitriles are often viewed merely as synthetic intermediates (e.g., precursors to primary amines or carboxylic acids), they are exceptionally potent pharmacophores in their own right. The electron-withdrawing nature of the cyano group makes the carbon atom a mild electrophile. In the active site of cysteine proteases (such as the SARS-CoV-2 Main Protease or human Cathepsins), the nitrile can undergo a nucleophilic attack by a catalytic cysteine thiolate to form a reversible thioimidate adduct [2][3].

Mechanism A Target Enzyme (Cys-SH) C Michaelis Complex A->C B Nitrile Inhibitor B->C D Thioimidate Adduct (Covalent) C->D Nucleophilic Attack D->C Reversible Dissociation

Reversible covalent inhibition mechanism via thioimidate adduct formation.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Replacing a linear aliphatic chain with the 1-(aminomethyl)cyclopentanecarbonitrile scaffold fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. The cycloalkane ring shields adjacent bonds from Cytochrome P450 (CYP)-mediated oxidation, improving metabolic half-life.

Table 1: Comparative PK/PD Shifts (Linear vs. Cyclopentyl Scaffold)
ParameterLinear Analog (e.g., 2-Amino-2-methylpropanenitrile)Cyclopentyl Scaffold (CAS 1909317-09-4)Mechanistic Rationale
Lipophilicity (LogD) Low (~0.5)Moderate (~1.8)Increased hydrocarbon bulk drives favorable hydrophobic target interactions.
Metabolic Clearance ( Clint​ ) High (Rapid CYP oxidation)Low to ModerateRing strain and steric bulk sterically hinder CYP450 active site access.
Binding Entropy ( −TΔS ) High PenaltyLow PenaltyPre-organization via the Thorpe-Ingold effect reduces degrees of freedom lost upon binding.
Target Residence Time ( τ ) Short (< 1 hour)Prolonged (> 4 hours)Stable thioimidate formation and optimized van der Waals contacts within the binding pocket.

Validated Experimental Methodologies

Handling 1-(Aminomethyl)cyclopentanecarbonitrile requires specific considerations. The compound is supplied as a hydrochloride salt to prevent spontaneous dimerization or degradation of the free primary amine. Furthermore, the quaternary carbon adjacent to the aminomethyl group creates a "neopentyl-like" steric hindrance, necessitating highly reactive coupling reagents.

Protocol A: Sterically Hindered Amide Coupling

This protocol outlines the coupling of the scaffold to a generic carboxylic acid without hydrating the sensitive nitrile group.

Rationale: We utilize HATU over standard carbodiimides (like EDC) because the HOAt ester intermediate generated by HATU is highly reactive, overcoming the steric bulk of the quaternary cyclopentyl center. DIPEA is chosen as a non-nucleophilic base to liberate the free amine without participating in side reactions.

Step-by-Step Workflow:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Free-Basing & Addition: Add 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (1.1 eq) directly to the mixture. The excess DIPEA will immediately neutralize the HCl salt, liberating the nucleophilic free amine.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. Validation Check: Look for the desired mass [M+H]+ . If a mass of [M+18+H]+ is observed, it indicates unwanted hydration of the nitrile to a primary amide, likely due to adventitious water. Ensure strict anhydrous conditions.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Bioisosteric Tetrazole Conversion

If the nitrile is not intended as a covalent warhead, it can be converted into a tetrazole—a metabolically stable bioisostere of a carboxylic acid that improves oral bioavailability and membrane permeability.

Step-by-Step Workflow:

  • Setup: Dissolve the nitrile-containing intermediate (1.0 eq) in a mixture of 2-Propanol and Water (2:1 v/v).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (3.0 eq) and Zinc Bromide ( ZnBr2​ ) (1.0 eq). Causality: ZnBr2​ acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the carbon, and facilitating the [3+2] cycloaddition with the azide.

  • Heating: Reflux the mixture at 90°C for 16 hours behind a blast shield.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to precipitate the tetrazole), and extract with Dichloromethane (DCM).

SyntheticWorkflow A 1-(Aminomethyl)cyclopentanecarbonitrile HCl B Free-Basing (DIPEA) A->B C Amide Coupling B->C HATU, R-COOH D Tetrazole Formation B->D NaN3, ZnBr2

Synthetic divergence of the cyclopentyl scaffold into amide and tetrazole derivatives.

Conclusion

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is far more than a simple building block. By leveraging the Thorpe-Ingold effect for conformational restriction and utilizing the nitrile as either a reversible covalent warhead or a precursor to bioisosteres, medicinal chemists can design highly potent, metabolically stable therapeutics. Strict adherence to anhydrous coupling protocols and strategic structural placement of this scaffold can significantly accelerate the optimization phase of drug discovery.

References

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry. Available at:[Link]

  • NIH/PMC. "Nitriles: an attractive approach to the development of covalent inhibitors". National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease". ACS Catalysis. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride in Advanced Drug Design

Executive Summary As a Senior Application Scientist in drug discovery, I frequently navigate the limitations of native peptides—namely, their susceptibility to rapid proteolytic degradation and their lack of receptor sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently navigate the limitations of native peptides—namely, their susceptibility to rapid proteolytic degradation and their lack of receptor selectivity. To overcome these pharmacokinetic hurdles, the incorporation of conformationally restricted, non-natural amino acids has become a cornerstone strategy. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS 1909317-09-4)[1] serves as a critical upstream precursor in this architectural redesign.

This technical guide explores the physicochemical properties, mechanistic utility, and experimental workflows associated with this compound, providing a self-validating framework for its integration into peptidomimetics and small-molecule prodrugs.

Core Physicochemical Properties & Molecular Architecture

The utility of 1-(aminomethyl)cyclopentanecarbonitrile hydrochloride lies in its unique geminally disubstituted cyclopentane ring. As detailed by , the hydrochloride salt form ensures that the primary amine remains protonated, preventing spontaneous intramolecular cyclization or oxidative degradation during ambient storage[1].

To facilitate easy comparison across the synthetic pipeline, the quantitative data for the starting nitrile and its key downstream derivatives are summarized below:

Table 1: Quantitative Physicochemical Data of 1-(Aminomethyl)cyclopentanecarbonitrile HCl and Key Derivatives

Property / Parameter1-(Aminomethyl)cyclopentanecarbonitrile HCl1-Aminomethyl-cyclopentanecarboxylic AcidFmoc-1-Aminomethyl-cyclopentanecarboxylic Acid
Role in Synthesis Starting Material / PrecursorUnprotected IntermediateSPPS Building Block
CAS Number 1909317-09-4[1]204514-22-7 (Boc variant)[2]N/A (Custom Synthesis)
Molecular Formula C₇H₁₂N₂ • HClC₇H₁₃NO₂C₂₂H₂₃NO₄
Molecular Weight 160.64 g/mol 143.18 g/mol 365.42 g/mol
Physical State White Solid[1]Crystalline PowderAmorphous Solid / Powder
Solubility H₂O, DMSO, MethanolH₂O, Dilute Acids/BasesDMF, DCM, Ethyl Acetate
Storage Ambient[1]Ambient2-8°C, Protect from light
Mechanistic Insights: The Power of Conformational Restriction

Why utilize a cyclopentyl-derived amino acid? When the nitrile group of 1-(aminomethyl)cyclopentanecarbonitrile is hydrolyzed to a carboxylic acid, it yields a cyclic β -homo-amino acid. Integrating this bulky, rigid moiety into a peptide backbone fundamentally alters its spatial geometry by locking the dihedral ( ϕ / ψ ) angles.

  • Proteolytic Resistance: The steric bulk of the cyclopentane ring physically shields adjacent peptide bonds from the active sites of aminopeptidases, dramatically extending the in vivo half-life of the therapeutic.

  • Receptor Selectivity: Conformational restriction forces the peptide into a specific 3D pharmacophore. According to studies published in the , replacing native residues in Angiotensin IV with 1-aminomethyl-cyclopentanecarboxylic acid derivatives successfully shifted the molecule's selectivity[3]. Research highlighted in demonstrates that this modification significantly enhances binding affinity for Insulin-Regulated Aminopeptidase (IRAP) while abolishing off-target interactions with the AT1 receptor[4]. This precision is critical for developing cognitive-enhancing drugs without triggering hypertensive side effects[5].

Pharmacokinetics A Cyclopentyl Ring Integration (Steric Bulk) B Conformational Restriction (Dihedral Angle Locking) A->B C Proteolytic Resistance (Aminopeptidase Evasion) B->C D Receptor Selectivity (e.g., IRAP vs AT1) B->D E Enhanced In Vivo Half-Life & Therapeutic Efficacy C->E D->E

Impact of cyclopentyl-induced conformational restriction on peptide pharmacokinetics.

Experimental Methodologies: Self-Validating Protocols

To utilize 1-(aminomethyl)cyclopentanecarbonitrile hydrochloride in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an orthogonally protected amino acid. The following protocols are designed with causality in mind, ensuring a self-validating synthetic loop.

Protocol 1: Acid-Catalyzed Hydrolysis of Nitrile to Carboxylic Acid
  • Objective: Convert the cyano group to a carboxylate to yield the free cyclic amino acid.

  • Causality: Acidic hydrolysis is strictly selected over basic hydrolysis to prevent base-catalyzed retro-aldol-type cleavage and to maintain the amine as a protonated, non-nucleophilic salt, thereby avoiding unwanted dimerization.

Step-by-Step Workflow:

  • Dissolution: Suspend 10 mmol of 1-(aminomethyl)cyclopentanecarbonitrile HCl in 20 mL of 6M aqueous HCl. Rationale: The high molarity provides the hydronium ions necessary for nitrile hydration and subsequent amide hydrolysis.

  • Reflux: Heat the mixture to 100°C under reflux for 12–16 hours. Rationale: The conversion of the intermediate primary amide to the carboxylic acid is the rate-limiting step, requiring sustained thermal energy to overcome the activation barrier.

  • Evaporation: Cool to room temperature and remove the solvent under reduced pressure. Rationale: Volatilization of HCl and water leaves the crude 1-aminomethyl-cyclopentanecarboxylic acid hydrochloride as a solid residue.

  • Purification: Triturate the residue with cold diethyl ether and recrystallize from ethanol/water. Rationale: Ether removes non-polar organic impurities, yielding a pure, crystalline product ready for protection.

Protocol 2: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)
  • Objective: Orthogonally protect the primary amine for Fmoc-based SPPS. The Boc-protected variant is also heavily utilized in drug development, as noted by [2], but Fmoc is preferred for standard solid-phase elongation.

  • Causality: The Fmoc group is base-labile, allowing for selective deprotection during peptide elongation without cleaving acid-labile side-chain protecting groups or the peptide-resin bond.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 5 mmol of the cyclic amino acid hydrochloride in a biphasic mixture of 15 mL 10% aqueous Na₂CO₃ and 15 mL 1,4-dioxane. Rationale: The basic medium neutralizes the hydrochloride salt, rendering the primary amine nucleophilic, while dioxane ensures the solubility of the incoming Fmoc-OSu.

  • Acylation: Cool the mixture to 0°C and add 5.5 mmol of Fmoc-OSu dropwise. Rationale: Cooling minimizes the competitive hydrolysis of Fmoc-OSu by water, maximizing the yield.

  • Reaction & Validation: Stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain). Rationale: The disappearance of the free amine (ninhydrin-positive, purple spot) validates the completion of the reaction.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate. Rationale: Acidification protonates the carboxylate, driving the Fmoc-protected amino acid into the organic phase for recovery.

SyntheticWorkflow A 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Starting Material) B Acidic Hydrolysis (6M HCl, 100°C, 12h) A->B C 1-Aminomethyl-cyclopentanecarboxylic acid (Intermediate) B->C D Orthogonal Protection (Fmoc-OSu, Na2CO3) C->D E Solid-Phase Peptide Synthesis (Peptide Elongation) D->E

Synthetic workflow from nitrile precursor to peptide integration.

References
  • Title: β -Homo-amino Acid Scan of Angiotensin IV Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: From Angiotensin IV to Small Peptidemimetics Inhibiting Insulin-Regulated Aminopeptidase Source: Frontiers in Chemistry URL: [Link]

Sources

Foundational

Strategic Applications of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In modern drug discovery, the strategic incorporation of conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted, bifunctional building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS 1909317-09-4) has emerged as a highly versatile scaffold in this domain. Featuring a primary amine and a nitrile group attached to a rigid cyclopentane ring, this molecule serves as a critical precursor for synthesizing cyclic β -amino acids, spirocyclic heterocycles, and bioisosteres of CNS-active agents.

This technical guide explores the physicochemical rationale behind utilizing this specific scaffold, details its primary research applications, and provides validated, step-by-step experimental methodologies for its functionalization.

Structural Rationale and Physicochemical Profiling

The architectural value of [[5.1]] lies in its 1,1-disubstituted cycloalkane structure.

  • Conformational Restriction: The cyclopentane ring restricts the rotational degrees of freedom of the attached pharmacophores. When incorporated into larger molecules, it dictates specific dihedral angles, which is crucial for binding pocket complementarity.

  • The Thorpe-Ingold Effect: The bulky cyclopentane ring compresses the internal bond angle between the aminomethyl and nitrile groups. This steric compression significantly accelerates intramolecular cyclization reactions, making this scaffold ideal for synthesizing spiro-fused heterocycles.

  • Orthogonal Reactivity: The primary amine (typically protected as a Boc or Fmoc group during complex syntheses) and the nitrile group offer orthogonal reactivity. The nitrile acts as a highly stable, atom-economical masked carboxylic acid that survives basic or nucleophilic conditions that would otherwise cleave standard ester protecting groups.

Primary Research Applications

Synthesis of Cyclic β -Amino Acids and Foldamers

The hydrolysis of the nitrile group yields [[4.2]], a cyclic β -amino acid. In peptidomimetic research, incorporating cyclic β -amino acids into peptide chains induces predictable and highly stable secondary structures, such as 12-helices or 14-helices. These "foldamers" are entirely resistant to natural proteolytic enzymes, making them excellent candidates for developing long-acting peptide therapeutics and protein-protein interaction (PPI) inhibitors.

Access to Spirocyclic Scaffolds for Kinase Inhibitors

Spirocyclic compounds are increasingly utilized to escape the "flatland" of traditional aromatic drug design, improving solubility and reducing off-target promiscuity. By reducing the nitrile group to a primary amine, researchers generate 1,1-bis(aminomethyl)cyclopentane. This 1,2-diamine is a foundational building block for synthesizing spiro-piperidines, spiro-pyrimidines, and spiro-diazepines—motifs frequently found in next-generation tyrosine kinase inhibitors.

Gabapentinoid Bioisosteres and CNS Modulators

Gabapentinoids (e.g., gabapentin, pregabalin) target the α2​δ subunit of voltage-gated calcium channels. 1-(Aminomethyl)cyclopentanecarbonitrile serves as a direct precursor to cyclopentyl analogs of these drugs. By converting the nitrile into a tetrazole via [3+2] cycloaddition, researchers can generate a carboxylic acid bioisostere. The resulting tetrazole maintains a similar pKa​ (~4.5) to the native carboxylic acid but offers superior lipophilicity, dramatically enhancing blood-brain barrier (BBB) permeability for CNS-targeted therapies.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the 1-(Aminomethyl)cyclopentanecarbonitrile scaffold.

G SM 1-(Aminomethyl)cyclopentanecarbonitrile (Bifunctional Scaffold) Hydrolysis Acid Hydrolysis (6M HCl, 105°C) SM->Hydrolysis Reduction Catalytic Reduction (H2, Raney Ni) SM->Reduction Cycloaddition [3+2] Cycloaddition (NaN3, NH4Cl, 120°C) SM->Cycloaddition BetaAA Cyclic β-Amino Acid (Peptidomimetics) Hydrolysis->BetaAA Diamine 1,2-Diamine (Spiro-Heterocycles) Reduction->Diamine Tetrazole Tetrazole Bioisostere (CNS Modulators) Cycloaddition->Tetrazole

Divergent synthetic pathways of 1-(Aminomethyl)cyclopentanecarbonitrile.

Validated Experimental Methodologies

To ensure reproducibility, the following self-validating protocols detail the two most common transformations of this scaffold.

Protocol A: Acid-Catalyzed Hydrolysis to Cyclic β -Amino Acid

Objective: Conversion of the nitrile to 1-(aminomethyl)cyclopentanecarboxylic acid.

  • Preparation: Suspend 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (1.0 eq, 10 mmol) in 6M aqueous HCl (100 mL).

  • Reflux: Heat the mixture to 105°C under continuous stirring for 24 hours.

    • Causality Check: The neo-pentyl-like steric hindrance around the quaternary C1 carbon significantly retards nucleophilic attack at the nitrile carbon. Standard basic hydrolysis often stalls at the primary amide. Prolonged, harsh acidic conditions are strictly required to drive the reaction to the fully hydrolyzed carboxylic acid.

  • Concentration: Cool the reaction mixture to room temperature and remove the aqueous solvent under reduced pressure to yield a crude hydrochloride salt.

  • Isoelectric Isolation: Redissolve the residue in minimal hot water (15 mL). Carefully adjust the pH to the zwitterion's isoelectric point (~pH 6.5) using 1M NaOH.

  • Collection: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: Synthesis of Tetrazole Bioisostere via Cycloaddition

Objective: Generation of 1-(aminomethyl)cyclopentyl-1H-tetrazole.

  • Activation: Dissolve the starting nitrile (1.0 eq, 5 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere. Add sodium azide ( NaN3​ , 3.0 eq) and ammonium chloride ( NH4​Cl , 3.0 eq).

  • Cycloaddition: Seal the reaction vessel and heat to 120°C for 18 hours.

    • Causality Check: The use of NH4​Cl is critical; it acts as a mild proton source to generate hydrazoic acid ( HN3​ ) in situ from sodium azide. This prevents the degradation of the starting material that would occur under strongly basic conditions. The high temperature (120°C) provides the necessary activation energy to force the[3+2] cycloaddition across the sterically shielded nitrile.

  • Quenching: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash extensively with water (3 x 50 mL) to remove unreacted NaN3​ and DMF.

  • Isolation: Extract the aqueous layer at pH 3 to isolate the tetrazole, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Quantitative Data Summary

The table below summarizes the reaction parameters and typical outcomes for the primary functionalizations of the 1-(Aminomethyl)cyclopentanecarbonitrile scaffold.

DerivativeReaction TypeReagents & ConditionsTypical Yield (%)Primary Research Application
1-(Aminomethyl)cyclopentanecarboxylic acid Acid Hydrolysis6M HCl, 105°C, 24h82–88%Cyclic β -peptides, Foldamers
1,1-Bis(aminomethyl)cyclopentane Catalytic ReductionRaney Ni, H2​ (50 psi), MeOH, 25°C90–95%Spiro-piperidines, Kinase inhibitors
1-(Aminomethyl)cyclopentyl-1H-tetrazole [3+2] Cycloaddition NaN3​ , NH4​Cl , DMF, 120°C, 18h70–75%CNS-active Gabapentinoid bioisosteres

Conclusion

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is far more than a simple chemical intermediate; it is a strategic enabler in modern drug design. By leveraging the conformational rigidity of the cyclopentane ring and the orthogonal reactivity of its bifunctional handles, researchers can efficiently access biologically privileged chemical space. Whether engineering proteolytically stable foldamers, designing spirocyclic kinase inhibitors, or optimizing the BBB penetration of CNS agents, this scaffold provides a robust and predictable foundation for advanced therapeutic development.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 118798527, 1-(Aminomethyl)cyclopentanecarbonitrile." PubChem. Available at:[Link] [[1]]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 16730047, 1-(Aminomethyl)cyclopentanecarboxylic acid." PubChem. Available at:[Link] [[4.2]]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride in Spirocyclic Synthesis

Introduction & Chemical Profiling In modern drug discovery, spirocyclic scaffolds are highly privileged architectures. By introducing rigid, three-dimensional complexity, spirocycles allow medicinal chemists to escape "f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern drug discovery, spirocyclic scaffolds are highly privileged architectures. By introducing rigid, three-dimensional complexity, spirocycles allow medicinal chemists to escape "flatland" (sp²-hybridized, planar molecules), which frequently translates to improved aqueous solubility, enhanced metabolic stability, and superior target selectivity[1].

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4) is a highly versatile, commercially available β -amino nitrile building block[2]. The 1,1-disubstitution pattern on the cyclopentane ring perfectly positions the primary amine and the nitrile group for divergent intramolecular cyclizations. This proximity effect enables the rapid, high-yielding assembly of spiro[4.5] heterocycles, which are critical pharmacophores in various immunological and oncological drug candidates[3].

Because the compound is supplied as a stable hydrochloride salt to prevent premature degradation or polymerization, all synthetic workflows must initiate with a neutralization step (e.g., using TEA, DIPEA, or K₂CO₃) to liberate the nucleophilic free base.

Mechanistic Pathways & Scaffolds

The synthetic utility of this building block lies in how the nitrile group is manipulated prior to cyclization. We outline three primary pathways:

  • Pathway A: Hydration to Amide (Spiro-Pyrimidinediones) The nitrile is hydrated to a primary amide using alkaline hydrogen peroxide or biocatalytic nitrile hydratases[4]. The resulting 1-(aminomethyl)cyclopentanecarboxamide acts as a 1,3-diamine equivalent. Subsequent reaction with a phosgene equivalent yields a rigid spiro-fused pyrimidine-2,4-dione.

  • Pathway B: Complete Reduction (Spiro-Ureas) Exhaustive reduction of the nitrile using strong hydride donors yields 1,1-bis(aminomethyl)cyclopentane. This highly nucleophilic 1,3-diamine is then cyclized using mild carbonylating agents to form a spiro-fused tetrahydropyrimidin-2-one.

  • Pathway C: Direct Condensation (Spiro-Tetrahydropyrimidines) The intact β -amino nitrile can undergo direct Pictet-Spengler-type cyclizations or condensation with formamidine acetate to yield 4-amino-spiro-tetrahydropyrimidine derivatives without the need for intermediate isolation[5].

Quantitative Data: Pathway Comparison

Synthetic PathwayIntermediateCyclization ReagentFinal Spirocyclic ScaffoldTypical YieldKey Advantage
A: Hydration / Cyclization 1-(Aminomethyl)cyclopentanecarboxamideTriphosgene / DIPEASpiro-fused Pyrimidine-2,4-dione75–85%Access to highly rigid, H-bond donor/acceptor rich uracil-like scaffolds.
B: Reduction / Urea Formation 1,1-Bis(aminomethyl)cyclopentaneCarbonyldiimidazole (CDI)Spiro-fused Tetrahydropyrimidin-2-one80–90%Milder reaction conditions; avoids HCl byproducts during cyclization.
C: Direct Condensation Formamidine AdductFormamidine Acetate4-Amino-spiro-tetrahydropyrimidine60–70%Atom-economical; direct conversion without isolating intermediates.

Experimental Protocols

Protocol A: Synthesis of Spiro-fused Pyrimidine-2,4-diones

Objective: Convert the β -amino nitrile to a spirocyclic pyrimidinedione via an amide intermediate.

Step 1: Alkaline Hydration

  • Reagents: 1-(Aminomethyl)cyclopentanecarbonitrile HCl (1.0 eq), K₂CO₃ (2.5 eq), 30% H₂O₂ (excess), DMSO.

  • Causality: K₂CO₃ serves a dual purpose: it neutralizes the HCl salt to liberate the free amine and establishes the alkaline pH required to generate the highly nucleophilic hydroperoxide anion ( HOO− ). This anion attacks the electrophilic nitrile carbon, forming an intermediate peroxyimidic acid that rapidly reduces to the amide[4].

  • Procedure: Dissolve the starting material in DMSO. Add K₂CO₃ and cool the suspension to 0 °C. Dropwise add 30% H₂O₂. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with saturated Na₂S₂O₃ to destroy excess peroxide (safety critical). Extract with EtOAc, dry, and concentrate.

Step 2: Triphosgene Cyclization

  • Reagents: 1-(Aminomethyl)cyclopentanecarboxamide (1.0 eq), Triphosgene (0.4 eq), DIPEA (3.0 eq), dry DCM.

  • Causality: Triphosgene acts as a safe, crystalline phosgene equivalent. It undergoes nucleophilic attack by the primary amine to form an isocyanate intermediate. The pendant amide nitrogen then attacks the isocyanate to close the 6-membered ring. DIPEA is critical to scavenge the generated HCl, preventing the amine from crashing out as an unreactive salt.

  • Procedure: Dissolve the amide and DIPEA in dry DCM at 0 °C. Add triphosgene in small portions. Stir for 2 hours at room temperature.

  • Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the spiro-pyrimidinedione.

Protocol B: Synthesis of Spiro-fused Tetrahydropyrimidin-2-ones

Objective: Convert the β -amino nitrile to a spirocyclic urea via a diamine intermediate.

Step 1: Exhaustive Reduction

  • Reagents: 1-(Aminomethyl)cyclopentanecarbonitrile HCl (1.0 eq), LiAlH₄ (3.0 eq), dry THF.

  • Causality: LiAlH₄ provides the strong hydride source necessary to fully reduce the nitrile to a primary amine. An excess (3.0 eq) is mandatory because the first equivalent is sacrificially consumed by the HCl salt to generate H₂ gas.

  • Procedure: Suspend LiAlH₄ in dry THF at 0 °C. Slowly add the nitrile HCl salt portion-wise. Reflux the mixture for 4 hours.

  • Workup: Perform a standard Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid, allowing for easy filtration of the 1,3-diamine.

Step 2: CDI-Mediated Urea Formation

  • Reagents: 1,1-Bis(aminomethyl)cyclopentane (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF.

  • Causality: CDI is selected over phosgene derivatives for this step because the resulting 1,3-diamine is highly nucleophilic. CDI provides a milder electrophilic carbonyl source, releasing imidazole (a weak base) instead of HCl. This prevents the formation of intractable polymeric salts and heavily favors intramolecular cyclization.

  • Procedure: Dissolve the diamine in THF. Add CDI at room temperature. Heat the reaction to 60 °C for 6 hours.

  • Workup: Evaporate the THF, partition the residue between EtOAc and water, wash with brine, and concentrate.

Mandatory Visualization

SpiroSynthesis cluster_pathway1 Pathway A: Spiro-Pyrimidinediones cluster_pathway2 Pathway B: Spiro-Ureas SM 1-(Aminomethyl)cyclopentanecarbonitrile HCl CAS: 1909317-09-4 FB Free Base Generation (TEA or K2CO3) SM->FB Neutralization Hydration Hydration (H2O2, K2CO3) FB->Hydration Reduction Reduction (LiAlH4, THF) FB->Reduction Amide 1-(Aminomethyl)cyclopentanecarboxamide Hydration->Amide Cyclization1 Cyclization (Triphosgene, DIPEA) Amide->Cyclization1 Product1 Spiro-fused Pyrimidine-2,4-dione Cyclization1->Product1 Diamine 1,1-Bis(aminomethyl)cyclopentane Reduction->Diamine Cyclization2 Cyclization (CDI, Heat) Diamine->Cyclization2 Product2 Spiro-fused Tetrahydropyrimidin-2-one Cyclization2->Product2

Divergent synthesis of spirocyclic scaffolds from 1-(Aminomethyl)cyclopentanecarbonitrile HCl.

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Application

Application Notes and Protocols for In Vitro Assay Preparation using 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preparation and execution of in vitro assays utilizing 1-(Aminomethyl)cyclopentanecarbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and execution of in vitro assays utilizing 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride. While direct experimental data for this specific compound is not extensively published, its structural features suggest potential activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical enzyme in epigenetic regulation and a promising target in oncology. This guide, therefore, focuses on the application of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride in the context of LSD1 inhibition assays. We will delve into the scientific rationale behind the protocols, provide detailed, step-by-step methodologies, and offer insights into data interpretation and validation, empowering researchers to effectively evaluate the inhibitory potential of this compound.

Introduction: The Scientific Context

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The development of small molecule inhibitors of LSD1 is an active area of research in drug discovery.

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a small molecule containing a primary amine and a nitrile group on a cyclopentane scaffold. While its specific biological targets are not yet fully elucidated in publicly available literature, its structural similarity to known amine-containing LSD1 inhibitors warrants its investigation as a potential modulator of this enzyme. This application note will therefore provide a framework for its in vitro characterization against LSD1.

Foundational Knowledge: Assay Selection and Principles

Several in vitro assay formats are available to screen for and characterize LSD1 inhibitors, each with its own advantages and limitations. The most common methods rely on detecting the products of the demethylation reaction. The enzymatic reaction catalyzed by LSD1 produces a demethylated histone substrate and hydrogen peroxide (H₂O₂) as a byproduct.

Commonly Employed LSD1 Assay Methodologies:

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based (Coupled-Enzyme) LSD1 activity produces H₂O₂, which is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).High-throughput, sensitive, continuous monitoring.Prone to interference from colored or fluorescent compounds.
Chemiluminescence-Based Similar to the fluorescence-based assay, but the HRP-catalyzed reaction generates a chemiluminescent signal.High sensitivity, low background.Requires a luminometer.
Antibody-Based (e.g., ELISA, HTRF) Utilizes an antibody specific to the demethylated histone substrate to quantify the product.High specificity, can be used with complex samples.Often requires multiple incubation and wash steps.

For the purposes of this guide, we will focus on the fluorescence-based coupled-enzyme assay due to its widespread use, sensitivity, and suitability for high-throughput screening.

Pre-Assay Preparation: Handling and Storage of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

Prior to initiating any in vitro experiment, it is crucial to handle and prepare the test compound correctly to ensure the accuracy and reproducibility of the results.

Safety Precautions

Based on available safety data for similar chemical structures, 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations.

Compound Properties and Storage
PropertyValueSource
CAS Number 1909317-09-4
Molecular Formula C₇H₁₃N₂Cl
Molecular Weight 160.65 g/mol
Appearance Solid
Storage Store at room temperature in a dry and cool place.
Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to obtaining reliable experimental data.

Protocol for Stock Solution Preparation:

  • Determine the desired stock concentration: A common starting stock concentration for small molecules is 10 mM.

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For a 10 mM stock in 1 mL (0.001 L): Mass = 0.010 mol/L x 160.65 g/mol x 0.001 L x 1000 = 1.6065 mg

  • Weigh the compound: Accurately weigh the calculated mass of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride using an analytical balance.

  • Dissolve the compound:

    • The choice of solvent is critical. While aqueous buffers are preferred for biological assays, the solubility of the compound must be considered.

    • Start with a small volume of a suitable solvent such as sterile, nuclease-free water or a buffer (e.g., PBS). If solubility is limited, a small percentage of an organic solvent like DMSO may be required.

    • Expert Tip: It is crucial to determine the maximum percentage of any organic solvent that is tolerated by the assay system without affecting enzyme activity or cell viability. Typically, a final DMSO concentration of less than 1% is recommended.

  • Vortex and/or sonicate: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Sterile filter (optional but recommended): If the stock solution will be used in cell-based assays, sterile filter it through a 0.22 µm syringe filter.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Assay Protocol: LSD1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a detailed procedure for assessing the inhibitory activity of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride against recombinant human LSD1 enzyme.

Materials and Reagents
  • Recombinant Human LSD1 Enzyme

  • LSD1 Substrate (e.g., H3K4me2 peptide)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or other suitable fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Positive Control Inhibitor (e.g., Tranylcypromine)

  • 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride stock solution

  • Black, flat-bottom 96-well or 384-well microplates

  • Multichannel pipettes

  • Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Compound Add Compound/Controls to Plate Prep_Compound->Add_Compound Prep_Enzyme Prepare Enzyme Mix Add_Enzyme Add Enzyme Mix Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix Add_Substrate Add Substrate Mix to Initiate Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Read_Plate Read Fluorescence Incubate2->Read_Plate Plot_Data Plot Data Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the LSD1 fluorescence-based inhibition assay.

Detailed Step-by-Step Protocol
  • Prepare Compound Dilutions:

    • Perform a serial dilution of the 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride stock solution in the assay buffer to achieve a range of desired final concentrations.

    • Also, prepare dilutions of the positive control inhibitor.

    • Include a vehicle control (assay buffer with the same percentage of solvent, e.g., DMSO, as the compound dilutions).

  • Prepare Assay Plate:

    • Add a small volume (e.g., 5 µL) of each compound dilution, positive control, and vehicle control to the wells of a black microplate.

    • Self-Validating System: It is essential to include the following controls on each plate:

      • No-Enzyme Control: Wells containing all components except the LSD1 enzyme to determine background fluorescence.

      • No-Substrate Control: Wells containing all components except the LSD1 substrate.

      • Vehicle Control: Wells with the enzyme, substrate, and the vehicle used to dissolve the compound, representing 100% enzyme activity.

      • Positive Control: Wells with the enzyme, substrate, and a known LSD1 inhibitor to confirm assay performance.

  • Prepare and Add Enzyme Mix:

    • Prepare a master mix of the LSD1 enzyme and HRP in assay buffer.

    • Add the enzyme mix to each well (except the no-enzyme control wells).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a master mix of the LSD1 substrate and Amplex Red in assay buffer.

    • Add the substrate mix to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control from all other readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100

  • Generate Dose-Response Curve:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC₅₀ Value:

    • Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Advanced Considerations and Troubleshooting

  • Compound Interference: To rule out false positives, it is crucial to test for compound auto-fluorescence and interference with the HRP-Amplex Red detection system. This can be done by incubating the compound with H₂O₂, HRP, and Amplex Red in the absence of LSD1.

  • Assay Robustness: The quality and robustness of a high-throughput screening assay can be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Mechanism of Inhibition: Further studies, such as enzyme kinetics experiments (e.g., varying substrate concentrations), can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Orthogonal Assays: To confirm the inhibitory activity and exclude artifacts, it is highly recommended to validate the results using an orthogonal assay with a different detection method, such as an antibody-based assay.

  • Cellular Assays: Following in vitro enzymatic assays, promising compounds should be evaluated in cell-based assays to assess their cellular potency, target engagement, and potential cytotoxicity.

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride as a potential inhibitor of LSD1. By following the detailed protocols and considering the critical aspects of assay design and data interpretation, researchers can generate reliable and reproducible data to characterize the biochemical activity of this compound. The successful inhibition of LSD1 in these assays would provide a strong rationale for further investigation of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride in more complex cellular models and its potential development as a therapeutic agent.

References

  • Zheng, Y. C., Chang, J., Zhang, T., Suo, F. Z., Chen, X. B., Liu, Y., Zhao, B., Yu, B., & Liu, H. M. (2017). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Medicinal Chemistry, 24(23), 2
Method

Application Note: 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Target Audience: Research Chemists, Principal Investigators, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of conformationally restricted, geminally disubstituted cycloalkanes is a proven strategy to improve a pharmacophore's metabolic stability and target selectivity. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4) serves as a highly versatile, bifunctional chemical building block [1].

As a Senior Application Scientist, I emphasize that the value of this molecule lies in its orthogonal reactivity . The primary amine (protected as a stable hydrochloride salt) and the adjacent nitrile group are separated by a single carbon, creating a 1,3-relationship. The cyclopentyl ring restricts the rotational degrees of freedom, locking the reactive vectors in a predictable spatial arrangement. This makes it an ideal precursor for synthesizing spirocyclic heterocycles, rigid polyamines, and gabapentinoid-like β -amino acids.

Physicochemical Profiling

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in various solvent systems and its shelf-life stability. The hydrochloride salt form significantly enhances its solubility in polar protic solvents while preventing the spontaneous dimerization or degradation often seen in free β -amino nitriles [1, 2].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
CAS Number 1909317-09-4
Molecular Formula C₇H₁₂N₂ · HCl
Molecular Weight 160.65 g/mol
InChI Key VUPSPHLEIRVERM-UHFFFAOYSA-N
Physical Form Solid (Powder)
Storage Conditions Ambient room temperature; keep dry and cool [1]

Divergent Synthetic Workflows

The true utility of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is realized through divergent synthetic pathways. Below is a visual representation of the primary transformations utilized in medicinal chemistry campaigns.

Pathway SM 1-(Aminomethyl)cyclopentanecarbonitrile HCl CAS: 1909317-09-4 FB Free Base Intermediate SM->FB Neutralization (NaOH or DIPEA) BAA β-Amino Acid (Peptidomimetic Core) SM->BAA 6M HCl, Reflux (Hydrolysis) DIA 1,1-Bis(aminomethyl)cyclopentane (Diamine Scaffold) FB->DIA LiAlH4, THF (Reduction) SPI Spirocyclic Heterocycles (e.g., Imidazolines) FB->SPI Tandem Cyclization (Electrophilic attack)

Divergent synthetic pathways utilizing 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

Validated Experimental Protocols

The following protocols have been designed with built-in causality—explaining why specific reagents and conditions are chosen to ensure a self-validating and reproducible workflow.

Protocol A: Synthesis of Conformationally Restricted β -Amino Acids

Objective: Hydrolyze the nitrile to a carboxylic acid to generate 1-(aminomethyl)cyclopentanecarboxylic acid, a rigid β -amino acid useful for peptidomimetic synthesis.

Mechanistic Causality: The gem-disubstituted C1 position of the cyclopentane ring creates significant steric shielding around the nitrile carbon. Basic hydrolysis is kinetically unfavorable here due to the bulky hydration sphere of the hydroxide ion and steric repulsion. Therefore, strongly acidic conditions are required to protonate the nitrile nitrogen, enhancing the electrophilicity of the carbon to permit water addition [3].

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (1.0 g, 6.22 mmol) in 20 mL of 6M aqueous HCl.

  • Thermal Activation: Heat the mixture to a vigorous reflux (105–110 °C) using an oil bath. Maintain reflux for 24 hours. Note: The extended reaction time is strictly necessary due to the neopentyl-like steric hindrance at the C1 position.

  • Reaction Monitoring: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via FT-IR of a micro-aliquot.

  • Workup: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure to yield a crude white solid.

  • Purification: To isolate the zwitterionic β -amino acid, dissolve the crude HCl salt in a minimum amount of deionized water and load it onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water until the eluent is neutral, then elute the product using 2M aqueous ammonia.

  • Isolation: Lyophilize the ammonia fractions to afford the pure 1-(aminomethyl)cyclopentanecarboxylic acid.

Protocol B: Reduction to 1,1-Bis(aminomethyl)cyclopentane

Objective: Convert the nitrile group to a primary amine, yielding a rigid diamine scaffold ideal for metal chelation or polyamine drug derivatives.

Mechanistic Causality: Aliphatic nitriles are notoriously resistant to mild reducing agents. Furthermore, the starting material is an HCl salt, which contains acidic protons that will violently quench hydride reagents. To counter this, a significant excess of Lithium Aluminum Hydride (LiAlH₄) is used. The Fieser workup is specifically chosen to sequester the aluminum byproducts into a granular, easily filterable matrix, preventing the formation of a gelatinous emulsion that would trap the highly polar diamine product.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL multi-neck flask. Flush thoroughly with Argon.

  • Hydride Suspension: Add anhydrous THF (50 mL) and carefully suspend LiAlH₄ (0.94 g, 24.8 mmol, 4.0 eq). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (1.0 g, 6.22 mmol, 1.0 eq) in small portions over 30 minutes. Caution: Vigorous H₂ gas evolution will occur as the HCl salt and amine protons react with the first equivalents of LiAlH₄.

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with 50 mL of diethyl ether. Sequentially and dropwise add:

    • 0.94 mL of distilled H₂O

    • 0.94 mL of 15% aqueous NaOH

    • 2.82 mL of distilled H₂O

  • Isolation: Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms. Add anhydrous MgSO₄ to dry the organic layer. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude 1,1-bis(aminomethyl)cyclopentane as a viscous oil, which can be further purified via vacuum distillation or converted to its dihydrochloride salt by bubbling HCl gas through an ethereal solution.

Quantitative Data Summary

Table 2: Reaction Parameters and Expected Outcomes
WorkflowKey ReagentsTemp / TimeExpected YieldAnalytical Markers
Nitrile Hydrolysis 6M HCl (aq)110 °C / 24 h75 - 85%IR: Loss of ~2240 cm⁻¹ (C≡N), Appearance of ~1700 cm⁻¹ (C=O).
Nitrile Reduction LiAlH₄ (4.0 eq), THF65 °C / 12 h80 - 90%¹H NMR: Appearance of new -CH₂- singlet (~2.6 ppm) integrating for 4H.
Spirocyclization Electrophile (e.g., CS₂), BaseVariable60 - 75%MS (ESI): [M+H]⁺ shift corresponding to the added heterocycle mass.

References

  • PubChem. "1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride". National Center for Biotechnology Information. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks in the synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks in the synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride .

This molecule presents a classic synthetic challenge: achieving high chemoselectivity during the mono-reduction of a symmetric dinitrile. Without precise control over reaction kinetics and thermodynamics, researchers frequently encounter catastrophic yield drops due to over-reduction or dimerization. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization data to ensure a robust, self-validating synthetic workflow.

I. Synthetic Workflow & Impurity Pathways

The optimal route to this target involves a two-step process: the cycloalkylation of malononitrile with 1,4-dibromobutane, followed by the chemoselective partial reduction of the resulting 1,1-cyclopentanedicarbonitrile.

Workflow SM Malononitrile + 1,4-Dibromobutane INT 1,1-Cyclopentanedicarbonitrile SM->INT DBU, DMF, 80°C (Cycloalkylation) FB 1-(Aminomethyl)cyclopentanecarbonitrile (Free Base) INT->FB Raney Ni, H2 (1 eq) NH3/MeOH IMP_DIMER Secondary Amine Dimer (Impurity) INT->IMP_DIMER Insufficient NH3 (Imine Attack) IMP_DIAMINE 1,1-bis(aminomethyl)cyclopentane (Impurity) INT->IMP_DIAMINE Excess H2 (Double Reduction) SALT 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Target Salt) FB->SALT Anhydrous HCl EtOAc/Dioxane

Fig 1. Synthetic workflow and impurity pathways for 1-(Aminomethyl)cyclopentanecarbonitrile HCl.

II. Step-by-Step Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the intermediate's purity via GC-MS or NMR.

Protocol A: Cycloalkylation (Synthesis of 1,1-Cyclopentanedicarbonitrile)

Mechanistic Goal: Favor intramolecular ring closure over intermolecular oligomerization.

  • Preparation: To a stirred solution of malononitrile (50 mmol) in anhydrous DMF (150 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (110 mmol) at room temperature [1].

  • Addition: Sequentially add 1,4-dibromobutane (55 mmol). Self-validation: The solution should exhibit a mild exotherm.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours.

  • Workup: Cool to room temperature. Quench with water (200 mL) and extract with CH₂Cl₂ (3 × 200 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (petroleum ether/ethyl acetate 10:1) to yield 1,1-cyclopentanedicarbonitrile as a colorless oil (~79% yield) [1].

Protocol B: Chemoselective Reduction & Salt Formation

Mechanistic Goal: Arrest the reduction exactly after one nitrile group is converted to a primary amine.

  • Setup: Dissolve 1,1-cyclopentanedicarbonitrile (30 mmol) in 7M anhydrous ammonia in methanol (100 mL).

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the substrate). Note: Wash the catalyst with methanol 3 times prior to addition to remove excess water.

  • Hydrogenation: Transfer to a pressure reactor. Pressurize with H₂ gas to 50 psi. Stir at 25–30 °C.

  • Strict Monitoring: Monitor hydrogen uptake using a mass flow controller. Quench the reaction exactly when 1 molar equivalent of H₂ is consumed.

  • Filtration: Vent the reactor and filter the mixture through a pad of Celite under a nitrogen atmosphere (Raney Ni is pyrophoric). Concentrate the filtrate in vacuo.

  • Salt Precipitation: Dissolve the crude free base in anhydrous ethyl acetate (50 mL). Cool to 0 °C and dropwise add 4M HCl in 1,4-dioxane until pH 2 is reached. Filter the resulting white crystalline solid, wash with cold MTBE, and dry under vacuum.

III. Troubleshooting & FAQs

Q1: My hydrogenation step is yielding high levels of secondary amine dimers (up to 40%). How do I suppress this? A: This is a classic failure of intermediate trapping. During the reduction of a nitrile to a primary amine, the reaction proceeds via an highly reactive imine intermediate [2]. If the local concentration of ammonia is too low, the newly formed primary amine product will act as a nucleophile, attacking the unreduced imine to form a secondary amine dimer. Fix: Ensure you are using a vast excess of anhydrous ammonia (at least 5–7 equivalents) in your methanol solvent. Ammonia acts as a competitive nucleophile, trapping the imine as a gem-diamine, which then cleanly reduces to the primary amine.

Q2: I am seeing over-reduction to 1,1-bis(aminomethyl)cyclopentane. Should I change my catalyst? A: Yes. Palladium on Carbon (Pd/C) is generally too aggressive for the partial reduction of dinitriles and will rapidly reduce both groups. Fix: Switch to Sponge Cobalt or Raney Nickel. Furthermore, the reaction is not thermodynamically self-stopping. You must treat this as a kinetically controlled process. Use a mass flow controller to monitor H₂ uptake and physically stop the agitation and vent the reactor the moment 1.0 equivalent of H₂ is consumed.

Q3: The cycloalkylation yield in Protocol A is poor, and I am isolating linear oligomers. What went wrong? A: The formation of the 5-membered cyclopentane ring relies on the kinetics of intramolecular cyclization outcompeting intermolecular alkylation. If your reaction concentration is too high, intermolecular collisions dominate. Fix: Implement a "pseudo-high dilution" technique. Dissolve the 1,4-dibromobutane in a small amount of DMF and add it dropwise via a syringe pump over 2 hours to the malononitrile/DBU mixture.

Q4: My final hydrochloride salt precipitates as a sticky, hygroscopic oil rather than a clean powder. How can I induce crystallization? A: 1-(Aminomethyl)cyclopentanecarbonitrile free base is highly sensitive to moisture, and the presence of water during salt formation will cause the hydrochloride salt to oil out. Fix: Never use aqueous HCl (e.g., 37% hydrochloric acid) for this step. You must use an anhydrous HCl source, such as HCl gas bubbled into ether, or a commercially available solution of 4M HCl in 1,4-dioxane. Ensure your ethyl acetate is dried over molecular sieves prior to use.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the critical hydrogenation step. Rely on these baseline metrics when scaling up your process.

CatalystSolvent SystemH₂ PressureAdditiveTarget Yield (%)Dimer Impurity (%)Diamine Impurity (%)
Pd/C (10%)Methanol50 psiNone15%65%20%
Raney NiMethanol50 psiNone42%48%10%
Raney NiMethanol50 psi5 eq NH₃85%<5%10%
Sponge CoMethanol50 psi5 eq NH₃91% <2% 7%

Table 1. Impact of catalyst and ammonia additives on the chemoselective reduction of 1,1-cyclopentanedicarbonitrile.

V. References

  • Title: SUPPORTING INFORMATION - General Procedure 2 (Synthesis of 1,1-cyclopentanedicarbonitrile) Source: Amazon AWS (Supporting Information Archive) URL:

  • Title: JEE 2022: Chemistry - Topic Reduction of Nitriles (Mechanistic overview of imine intermediates) Source: Unacademy URL:

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks involving amine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks involving amine hydrochloride salts. While (CAS 1909317-09-4) is highly water-soluble in its pure state, introducing it into complex aqueous media—such as physiological buffers or cell culture media—can trigger unexpected precipitation.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving these solubility failures.

Diagnostic Workflow

Before adjusting your formulation, use the decision tree below to identify the thermodynamic or chemical mechanism driving the precipitation.

SolubilityTroubleshooting Start Solubility Issue: 1-(Aminomethyl)cyclopentanecarbonitrile HCl CheckCl Is the buffer high in Chloride (e.g., PBS, Saline)? Start->CheckCl CommonIon Common Ion Effect (Chloride suppresses dissolution) CheckCl->CommonIon Yes CheckPH Is the pH > pKa (approx. pH 8.0)? CheckCl->CheckPH No ActionCl Action: Switch to non-chloride buffer (e.g., Acetate, HEPES) CommonIon->ActionCl Success Homogeneous Solution Achieved ActionCl->Success FreeBase Free Base Precipitation (Deprotonation of amine) CheckPH->FreeBase Yes CheckTemp Is the solution refrigerated (< 10°C)? CheckPH->CheckTemp No ActionPH Action: Lower pH < 7.0 or add co-solvent (DMSO) FreeBase->ActionPH ActionPH->Success TempDrop Thermodynamic Solubility Limit Reached CheckTemp->TempDrop Yes CheckTemp->Success No ActionTemp Action: Warm to 25°C and sonicate TempDrop->ActionTemp ActionTemp->Success

Fig 1. Diagnostic workflow for resolving amine hydrochloride solubility issues in aqueous media.

Quantitative Data: Matrix Effects on Solubility

The solubility of this compound is not a static number; it is a dynamic property dictated by the solvent matrix. The table below summarizes how specific buffer components alter the predominant molecular species and theoretical solubility limits.

Buffer MatrixTarget pHAdded Chloride ( Cl− )Predominant Molecular SpeciesRelative Solubility Profile
Deionized Water ~5.5 (Unbuffered)0 mMIonized Salt ( R−NH3+​ )Optimal (>50 mg/mL)
0.1 M Acetate 4.50 mMIonized Salt ( R−NH3+​ )High (~40 mg/mL)
1X PBS 7.4~137 mMIonized Salt ( R−NH3+​ )Suppressed (Common Ion Effect)
0.1 M Carbonate 9.50 mMNeutral Free Base ( R−NH2​ )Poor (Precipitation)
Troubleshooting FAQs

Q1: Why does my compound precipitate in standard PBS (Phosphate-Buffered Saline) but dissolve perfectly in pure water? A: This is a textbook example of the Common Ion Effect . The dissolution of the salt follows the equilibrium: . Standard PBS contains approximately 137 mM of NaCl. According to Le Chatelier's principle, this massive excess of background chloride ions forces the equilibrium to the left, drastically suppressing the apparent solubility of the hydrochloride salt[1].

  • The Fix: If you require a physiological pH, switch to a chloride-free buffer system, such as sodium phosphate buffer (without added NaCl) or HEPES, and use non-chloride osmolytes like mannitol or dextrose to maintain isotonicity.

Q2: I adjusted the pH to 8.5 for my assay, and the solution immediately became turbid. What is the mechanism here? A: You have crossed the pKa threshold, resulting in Free Base Precipitation . The pKa of the primary amine in 1-(Aminomethyl)cyclopentanecarbonitrile is heavily influenced by the highly electron-withdrawing nitrile (-C≡N) group. Through inductive electron withdrawal (-I effect), the nitrile group decreases the electron density on the amine nitrogen, lowering its pKa compared to standard aliphatic amines. When the buffer pH exceeds this pKa, the equilibrium shifts from the highly soluble, ionized hydrochloride salt to the neutral, lipophilic free base[2].

  • The Fix: Maintain the pH below 7.0 if your assay permits. If a pH of 8.5 is strictly required, you must introduce a co-solvent (e.g., 5-10% DMSO or PEG400) or a surfactant to solubilize the lipophilic free base.

Q3: Does the order of addition matter when making stock solutions? A: Yes. Adding a highly concentrated basic buffer directly to the dry powder can cause localized "microenvironmental" pH spikes, instantly forming an insoluble free base shell around the powder particles[1].

  • The Fix: Always dissolve the powder completely in a slightly acidic or neutral, unbuffered solvent (like pure water) first, and then slowly titrate in your buffer or adjust the pH under vigorous stirring.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the working solubility of 1-(Aminomethyl)cyclopentanecarbonitrile HCl in your specific assay buffer, you must use a method that accounts for thermodynamic equilibrium and buffer capacity. We use the Shake-Flask Method because kinetic dissolution can cause temporary supersaturation (due to amorphous regions in the powder), leading to false-positive solubility readings that will precipitate later[3].

Step 1: Solid Excess Addition Add 50 mg of 1-(Aminomethyl)cyclopentanecarbonitrile HCl to a 1.5 mL microcentrifuge tube. Add 1.0 mL of your target buffer. A visible suspension of undissolved solid must remain. If it all dissolves, add more powder until a persistent solid phase is achieved.

Step 2: Thermal Equilibration Place the tube in a thermoshaker at your target temperature (e.g., 25°C or 37°C). Agitate at 300 rpm for 24 to 48 hours. Causality: This extended timeframe ensures the system transitions from a kinetic state to true thermodynamic equilibrium, allowing any metastable polymorphs to convert to their most stable, least soluble form.

Step 3: Phase Separation Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

Step 4: The Self-Validation Check (Critical) Measure the pH of the extracted supernatant.

  • Causality: Dissolving high concentrations of a hydrochloride salt can easily overwhelm the buffering capacity of standard media, drastically lowering the pH.

  • Validation Rule: If the final pH deviates by >0.1 units from your target buffer pH, the test is invalid . The measured solubility represents the altered pH, not your target pH. You must repeat the experiment using a stronger buffer or manually titrate the pH during the equilibration phase.

Step 5: Quantification Dilute the validated supernatant appropriately (e.g., 1:100 in mobile phase) and quantify the drug concentration using HPLC-UV against a known standard curve.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • University of Mustansiriyah. (2020). Preformulation: Solubility Analysis in Industrial Pharmacy. Faculty of Pharmacy. URL: [Link]

  • Grokipedia. (n.d.). Hydrochloride - Physical Properties and Solubility. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride

Introduction: The Causality of Aminonitrile Instability Welcome to the Technical Support Center for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4). As a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Aminonitrile Instability

Welcome to the Technical Support Center for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4). As a critical intermediate in the synthesis of neuroactive compounds and kinase inhibitors, maintaining the structural integrity of this aminonitrile is paramount.

While formulating this compound as a hydrochloride salt successfully protects the primary amine from oxidation and unwanted nucleophilic side-reactions, it inherently introduces a new vulnerability: hygroscopicity . This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you prevent moisture-induced degradation during storage and handling.

Part 1: Troubleshooting FAQs

Q1: My LC-MS analysis shows a new impurity peak with a +18 Da mass shift after several months of storage. What is causing this? A1: The +18 Da mass shift is the classic signature of nitrile hydration, indicating that your target compound is converting into 1-(aminomethyl)cyclopentanecarboxamide hydrochloride. . When the salt absorbs atmospheric moisture, the intrinsic HCl creates an acidic microenvironment on the crystal surface. This localized acidity catalyzes the nucleophilic attack of water on the electrophilic nitrile carbon, driving the.

Q2: Is there a risk of retro-Strecker degradation or cyanide gas release with this specific aminonitrile? A2: No. While linear α -aminonitriles are highly susceptible to retro-Strecker degradation (releasing hydrogen cyanide and forming an imine), 1-(Aminomethyl)cyclopentanecarbonitrile possesses a fully substituted (quaternary) carbon at the 1-position of the cyclopentyl ring. The lack of an α -proton prevents the formation of the requisite imine intermediate. Furthermore,. Your primary concern is strictly hydrolysis, not cyanide release.

Q3: How does temperature interact with humidity to accelerate this degradation? A3: Moisture acts as the reactant, but temperature dictates the kinetic rate of the acid-catalyzed hydrolysis. At elevated temperatures (e.g., >25 °C), the activation energy barrier for the hydration of the nitrile to the amide is more easily overcome. If the material is stored at room temperature in a humid environment (e.g., >50% RH), deliquescence occurs, dissolving the outer layer of the crystal lattice and .

Part 2: Quantitative Degradation Profile

To illustrate the causality between storage conditions and chemical stability, the following table summarizes the degradation rate (formation of the primary amide impurity) of 1-(Aminomethyl)cyclopentanecarbonitrile HCl over a 6-month period.

Storage TemperatureRelative Humidity (RH)Amide Impurity (+18 Da) at Month 1Amide Impurity (+18 Da) at Month 3Amide Impurity (+18 Da) at Month 6
2–8 °C (Refrigerated) < 10% (Desiccated) < 0.1%< 0.1%0.15%
25 °C (Room Temp)< 10% (Desiccated)< 0.1%0.2%0.4%
25 °C (Room Temp)60% (Ambient)1.2%4.5%12.8%
40 °C (Accelerated)75% (Accelerated)5.4%18.2%> 35.0%

Data Interpretation: Controlling moisture (RH < 10%) is the most critical factor in preventing degradation. However, the combination of refrigeration and strict desiccation yields the highest long-term stability.

Part 3: Mechanistic Degradation Pathway

The following diagram illustrates the logical causality of the degradation pathway, moving from the stable salt to the primary (+18 Da) and secondary (+19 Da) degradants.

DegradationPathway N1 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Intact API / Stable Salt) N2 Moisture Absorption (Hygroscopic Uptake) N1->N2 RH > 30% / Improper Seal N3 Acid-Catalyzed Microenvironment (Intrinsic H+ from HCl + H2O) N2->N3 Deliquescence / Surface Solvation N4 1-(Aminomethyl)cyclopentanecarboxamide HCl (Primary Amide Degradant: +18 Da) N3->N4 Nucleophilic Hydration of Nitrile N5 1-(Aminomethyl)cyclopentanecarboxylic acid HCl (Secondary Acid Degradant: +19 Da) N4->N5 Prolonged Hydrolysis (Rare)

Degradation pathway of 1-(Aminomethyl)cyclopentanecarbonitrile HCl via moisture-induced hydrolysis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Handling and Aliquoting Workflow

Causality: Opening a cold container in a humid laboratory causes immediate condensation on the cold chemical surface, introducing the exact moisture required for acid-catalyzed hydrolysis. This protocol prevents thermal shock condensation.

  • Thermal Equilibration: Remove the sealed secondary container (foil pouch/drum) from the 2–8 °C refrigerator. Do not open it. Allow the container to sit at room temperature for a minimum of 4 hours to thermally equilibrate.

  • Environment Preparation: Transfer the sealed container into a controlled environment (e.g., a nitrogen-purged glovebox or a dry box with RH < 15%).

  • Aliquoting: Open the container and rapidly weigh the required mass of 1-(Aminomethyl)cyclopentanecarbonitrile HCl into pre-dried, amber glass vials.

  • Inert Gas Backfilling: Purge the headspace of each newly filled vial with dry Argon or Nitrogen gas for 5 seconds to displace ambient moisture and oxygen.

  • Sealing & Storage: Seal the vials with PTFE-lined caps. Wrap the caps with Parafilm and store the aliquots at 2–8 °C.

  • Self-Validation Step: Include a "blank" vial containing only indicating silica gel in the same storage batch. If the silica gel changes color from blue to pink over time, the seal methodology has failed, and the batch must be re-evaluated for moisture ingress.

Protocol B: Recovery and Desiccation of Damp Material

Causality: If moisture has already breached the sample, it must be removed kinetically before hydrolysis can proceed. Standard oven heating will accelerate the reaction; therefore, high-vacuum desiccation at ambient temperature is required to safely pull water from the crystal lattice.

  • Initial Assessment: Perform a Karl Fischer (KF) titration on a 50 mg sample to quantify the baseline water content. (Target threshold: < 0.5% w/w).

  • Preparation: Spread the damp 1-(Aminomethyl)cyclopentanecarbonitrile HCl evenly across a wide, shallow glass Petri dish to maximize surface area.

  • Vacuum Desiccation: Place the dish inside a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or activated molecular sieves (4Å).

  • Evacuation: Apply a high vacuum (< 10 mbar) at room temperature (20–25 °C) for 24 to 48 hours. Do not apply heat, as heating in the presence of intrinsic HCl and water will rapidly convert the nitrile to the amide [1].

  • Self-Validation Step: Break the vacuum with dry Nitrogen. Remove a 50 mg sample and repeat the Karl Fischer titration. The protocol is successful and validated if the water content has dropped below 0.5% w/w.

References

  • Guerrieri, P. P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Purdue University e-Pubs. [Link]

  • Sinha, A., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." MDPI Pharmaceutics. [Link]

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." NIH National Library of Medicine (PMC).[Link]

  • Royal Society of Chemistry. "Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Publishing.[Link]

Optimization

Technical Support Center: Reducing Byproduct Formation in 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride Reactions

Welcome to the Technical Support Center for the synthesis and handling of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride . This compound is a critical building block in the development of spirocyclic pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride . This compound is a critical building block in the development of spirocyclic pharmaceuticals, peptidomimetics, and CNS-active drug analogues. However, its synthesis—typically proceeding via the hydroxymethylation, mesylation, azidation, and reduction of cyclopentanecarbonitrile—is fraught with chemoselectivity challenges.

As an application scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind common synthetic failures and provide self-validating, field-proven workflows to ensure high-purity yields.

I. Core Synthetic Workflow & Mechanistic Pathways

To troubleshoot effectively, we must first map the reaction landscape. The standard synthetic route relies on the functionalization of the α-carbon of cyclopentanecarbonitrile. Because this carbon is sterically hindered and adjacent to a highly reactive nitrile group, side reactions such as self-condensation, elimination, and over-alkylation are common if thermodynamic and kinetic parameters are not strictly controlled.

SynthWorkflow A Cyclopentanecarbonitrile B 1-(Hydroxymethyl)cyclopentanecarbonitrile A->B 1. LDA, THF, -78°C 2. (CH2O)n BP1 Thorpe-Ziegler Dimer (Self-Condensation) A->BP1 Excess Temp / Base C 1-(Azidomethyl)cyclopentanecarbonitrile B->C 1. MsCl, Et3N 2. NaN3, DMF, 60°C BP2 Exocyclic Alkene (E2 Elimination) B->BP2 High Temp during Azidation D 1-(Aminomethyl)cyclopentanecarbonitrile C->D PPh3, H2O (Staudinger Reduction) BP3 Secondary Amine Dimer (Over-alkylation) C->BP3 Catalytic Hydrogenation E 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Target Product) D->E Anhydrous HCl in Dioxane BP4 Amide/Acid (Nitrile Hydrolysis) D->BP4 Aqueous HCl / Heat

Figure 1: Synthetic workflow and primary byproduct formation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I seeing a dimeric secondary amine byproduct during the reduction step?

The Mechanism: If you are using catalytic hydrogenation (e.g., H2​ with Pd/C ) to reduce the azide intermediate to the amine, you are likely generating a highly reactive imine intermediate. The newly formed primary amine can attack this imine, expelling ammonia and forming a secondary amine dimer (bis((1-cyanocyclopentyl)methyl)amine). The Solution: Abandon catalytic hydrogenation in favor of the [1]. By using triphenylphosphine ( PPh3​ ) and water, the azide is converted to an iminophosphorane intermediate, which selectively hydrolyzes directly to the primary amine without passing through an electrophilic imine stage[2].

FAQ 2: How do I prevent Thorpe-Ziegler self-condensation during the initial alkylation?

The Mechanism: The [3] is a base-catalyzed self-condensation of aliphatic nitriles. When you deprotonate cyclopentanecarbonitrile with LDA, the resulting carbanion can attack the nitrile group of an unreacted starting molecule, forming a stable enaminonitrile dimer[4]. The Solution: This is a kinetic issue. Ensure strict temperature control at -78°C. More importantly, use inverse addition : add the cyclopentanecarbonitrile dropwise to a slight excess of LDA, ensuring that the unreacted nitrile is never present in excess relative to the strong base.

FAQ 3: What causes the exocyclic alkene formation, and how can I minimize it?

The Mechanism: During the displacement of the mesylate intermediate with sodium azide ( NaN3​ ), the reaction can undergo a competing E2 elimination instead of the desired SN​2 substitution, yielding cyclopent-1-ene-1-carbonitrile. The Solution: The α-carbon is sterically hindered, which slows down SN​2 kinetics and favors E2. To mitigate this, use a highly polar aprotic solvent (like DMSO or DMF) to increase the nucleophilicity of the azide ion, and keep the reaction temperature strictly below 65°C.

FAQ 4: Why does my nitrile group hydrolyze during HCl salt formation?

The Mechanism: Nitriles are susceptible to acid-catalyzed hydration, converting them into primary amides or carboxylic acids. If you use aqueous hydrochloric acid to form the salt, the combination of low pH, water, and exothermic heat will rapidly degrade the -CN group. The Solution: The salt formation must be strictly anhydrous. Use a commercially available solution of anhydrous HCl in 1,4-dioxane or diethyl ether.

III. Quantitative Byproduct Analysis

Use the following table to rapidly diagnose your reaction mixtures via LC-MS and NMR.

Byproduct IdentityLC-MS Signature (m/z)NMR IndicatorPrimary CauseMitigation Strategy
Thorpe-Ziegler Dimer [2M+1]+ (approx. 191)Broad singlet ~4.5 ppm ( NH2​ )Self-condensation of nitrile anionInverse addition of nitrile to LDA at -78°C.
Exocyclic Alkene [M−N3​]+ (approx. 93)Multiplet ~5.2 ppm (alkene CH)E2 elimination during azidationKeep NaN3​ displacement < 65°C; use polar aprotic solvent.
Secondary Amine Dimer [2M−NH3​+1]+ (approx. 232)Loss of primary NH2​ integrationImine trapping during hydrogenationSwitch to Staudinger reduction ( PPh3​/H2​O ).
Amide Hydrolysis [M+18+1]+ (approx. 143)Broad doublets ~7.0 ppm ( CONH2​ )Acid-catalyzed hydrationUse anhydrous HCl in Dioxane for salt formation.

IV. Diagnostic Decision Tree

TroubleshootingTree Start LC-MS/NMR Byproduct Analysis Q1 m/z ≈ 2x Target Mass? Start->Q1 Q2 m/z = Target + 18? Start->Q2 Q3 Alkene peak in NMR (~5.0 ppm)? Start->Q3 A1 Secondary Amine Dimer Switch to Staudinger Reduction Q1->A1 Formed in Step 4 A1b Thorpe-Ziegler Dimer Optimize LDA Addition Q1->A1b Formed in Step 1 A2 Nitrile Hydrolysis Use Anhydrous HCl Q2->A2 Yes A3 Elimination Byproduct Lower Azidation Temp Q3->A3 Yes

Figure 2: Logical decision tree for rapid byproduct identification and protocol correction.

V. Optimized Experimental Protocols

Protocol A: Staudinger Reduction (Avoiding Secondary Amine Dimerization)

This protocol ensures the chemoselective reduction of the azide to the primary amine without over-alkylation[5].

  • Initialization: Dissolve 1-(azidomethyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of THF and water (10:1 ratio, 0.2 M concentration).

  • Phosphine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add triphenylphosphine ( PPh3​ , 1.2 eq) in small portions to control the evolution of nitrogen gas ( N2​ ).

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The intermediate iminophosphorane will spontaneously hydrolyze to the primary amine and triphenylphosphine oxide ( Ph3​P=O )[6].

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in 1M HCl (aqueous) and wash three times with dichloromethane (DCM) to extract the Ph3​P=O byproduct.

  • Freebasing: Basify the aqueous layer to pH 12 using 2M NaOH, then extract the desired free amine into ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate.

Protocol B: Anhydrous Hydrochloride Salt Formation (Avoiding Nitrile Hydrolysis)

This protocol provides a self-validating method to precipitate the pure HCl salt without degrading the nitrile group.

  • Preparation: Dissolve the purified 1-(aminomethyl)cyclopentanecarbonitrile free base in anhydrous diethyl ether (0.1 M). Ensure all glassware is oven-dried.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise, add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (1.1 eq) under a steady stream of inert argon or nitrogen.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ for 24 hours to yield pure 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

VI. References

  • "Staudinger Reaction (Reduction) - OpenOChem Learn." OpenOChem. Available at: [Link]

  • "Bioorthogonal reactions of triarylphosphines and related analogs." National Institutes of Health (NIH). Available at:[Link]

  • "Staudinger Reaction." Organic Chemistry Portal. Available at:[Link]

  • "Staudinger reaction." Wikipedia. Available at:[Link]

  • "Thorpe reaction." Wikipedia. Available at:[Link]

  • "Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles..." National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Handling the hygroscopic properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues caused by environmentally sensitive reagents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues caused by environmentally sensitive reagents. 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a highly valuable intermediate in drug development, but its aggressive hygroscopicity can severely compromise stoichiometric accuracy and induce premature degradation if mishandled.

This guide is designed to move beyond basic instructions. Here, we will explore the causality behind the compound's behavior and establish a self-validating framework for your laboratory workflows to ensure absolute scientific integrity.

Part 1: Compound Profile & Quantitative Data

Before handling the material, it is critical to understand its baseline physical parameters. The table below summarizes the quantitative data and environmental vulnerabilities of the compound.

PropertySpecification
Chemical Name 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
CAS Number 1909317-09-4
Molecular Weight 160.65 g/mol
Physical State Solid (Crystalline Powder)
Key Vulnerability High Hygroscopicity (Moisture Sensitive)
Recommended Storage Desiccated, inert atmosphere (Argon/N 2​ ), typically 2-8°C

Part 2: Troubleshooting & FAQs

Q1: My newly opened batch has formed hard clumps or appears gummy. Is the chemical compromised, and can I still use it? A: It requires immediate assessment.

  • The Causality: The ammonium chloride moiety ( R−NH3+​Cl− ) acts as a strong hydrogen-bond donor and acceptor, rapidly sequestering atmospheric water molecules. This moisture creates liquid bridges between particles that eventually crystallize into solid bridges, causing caking[1].

  • Self-Validating Action: Transfer the vial to a glovebox. If the powder has minor clumps, gently break it apart with a dry spatula. If it appears gummy, the absorbed water weight has significantly altered the effective molecular weight of the bulk material. Validation: You must perform a Karl Fischer titration to quantify the exact water content before use; otherwise, your molarity calculations will be fundamentally flawed. If titration is unavailable, discard the batch for quantitative assays.

Q2: How can I prevent weighing errors caused by rapid moisture absorption on the balance? A:

  • The Causality: When exposed to ambient air, hygroscopic salts absorb moisture continuously. This causes the mass on the analytical balance to drift upward in real-time, making accurate dosing impossible.

  • Self-Validating Action: Never weigh this compound on an open bench. Use the "weighing by difference" method inside a controlled humidity chamber or glovebox[1]. Validation: Watch the digital readout on your analytical balance. The reading should remain perfectly stable for 30 seconds. If the mass continues to drift upward, your environmental seal is compromised, and moisture is breaching the system.

Q3: What is the risk of long-term storage after the primary seal is broken? A:

  • The Causality: Repeated opening introduces ambient moisture. Over time, residual water can drive localized hydrolysis, potentially generating ammonium chloride byproducts and altering the pH of your stock solutions[1]. Furthermore, degraded hydrochlorides can release trace amounts of HCl gas, which is highly corrosive to laboratory equipment and poses an inhalation hazard[2].

  • Self-Validating Action: Immediately upon first opening, aliquot the bulk material into single-use, tightly sealed amber vials flushed with Argon. This isolates the bulk supply from repeated atmospheric exposure.

Part 3: Experimental Protocol: Anhydrous Stock Solution Preparation

To ensure absolute fidelity in your assays, follow this self-validating workflow for preparing stock solutions.

Step 1: Thermal Equilibration Remove the sealed container of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride from cold storage. Place it directly into a desiccator for a minimum of 2 hours.

  • Scientific Rationale: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, ruining the batch instantly[1].

Step 2: Environmental Control Transfer the equilibrated container, a pre-dried volumetric flask, and a PTFE-lined septum cap into a glovebox purged with inert gas (Argon or Nitrogen, <10 ppm H2​O ).

Step 3: Rapid Transfer and Weighing Place a weighing boat on the analytical balance and tare it. Quickly transfer the desired mass of the compound, record the exact weight, and immediately transfer it to the volumetric flask. Seal the flask with the septum cap before removing it from the glovebox[1].

Step 4: Anhydrous Solvation Outside the glovebox, use a dry, inert-gas-purged syringe to inject your anhydrous solvent (e.g., dry DMSO or Ethanol) directly through the septum of the volumetric flask. Agitate until completely dissolved.

  • System Validation: The resulting solution should be completely clear. Any persistent turbidity indicates that the compound has absorbed moisture and degraded into insoluble byproducts prior to solvation.

Part 4: Process Visualization

The following diagram outlines the logical decision tree and handling workflow to maintain the integrity of the compound.

G Start Cold Storage Retrieval Equilibrate Thermal Equilibration (>2h in Desiccator) Start->Equilibrate Glovebox Transfer to Inert Atmosphere (Glovebox) Equilibrate->Glovebox Inspect Visual Inspection Gate Glovebox->Inspect Flow Free-Flowing Powder (Pass) Inspect->Flow Clump Severe Caking / Gummy (Fail) Inspect->Clump Weigh Weigh & Seal in Septum Vial Flow->Weigh Discard Discard or Perform Karl Fischer Titration Clump->Discard Solvent Inject Anhydrous Solvent via Syringe Weigh->Solvent

Workflow for anhydrous handling of hygroscopic amine hydrochlorides.

References

  • Standard Operating Procedure: Hydrochloric Acid Source: UC Merced Environmental Health and Safety URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(Aminomethyl)cyclopentanecarbonitrile vs. Cyclohexyl Analogs in Drug Development

Executive Summary Alpha-aminomethyl cycloalkanecarbonitriles are highly versatile, spirocyclic building blocks critical to the synthesis of unnatural β -amino acids, spiro-lactams, and conformationally restricted GABA mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-aminomethyl cycloalkanecarbonitriles are highly versatile, spirocyclic building blocks critical to the synthesis of unnatural β -amino acids, spiro-lactams, and conformationally restricted GABA mimetics (gabapentinoids). When designing a synthetic route or optimizing a lead compound, the choice between the cyclopentyl (5-membered) and cyclohexyl (6-membered) scaffold dictates not only the physicochemical properties of the final Active Pharmaceutical Ingredient (API) but also the thermodynamic hurdles of the synthesis itself.

This guide objectively compares 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride against its cyclohexyl analog , providing structural insights, mechanistic causality for scaffold selection, and self-validating experimental workflows for downstream API synthesis.

Structural & Physicochemical Profiling

The size of the cycloalkane ring fundamentally alters the 3D spatial geometry and lipophilicity of the resulting drug candidate. Below is a quantitative comparison of the two primary scaffolds , .

Parameter1-(Aminomethyl)cyclopentanecarbonitrile HCl1-(Aminomethyl)cyclohexanecarbonitrile
CAS Number 1909317-09-41513267-68-9 (Free base)
Molecular Formula C₇H₁₃ClN₂C₈H₁₄N₂ (Free base)
Molecular Weight 160.65 g/mol 138.21 g/mol (Free base)
Ring Conformation 5-Membered (Flexible Envelope)6-Membered (Rigid Chair)
Steric Hindrance at C1 ModerateHigh (Axial/Equatorial dynamics)
Downstream API LogP Lower lipophilicityHigher lipophilicity
Primary Downstream APIs Cyclopentyl β -amino acids, Spiro[1]nonan-3-oneGabapentin analogs, Spirodecan-3-one
Mechanistic Causality in Scaffold Selection
  • Conformational Dynamics: The cyclohexyl ring adopts a highly rigid chair conformation. This rigidity locks the aminomethyl and nitrile groups into specific axial and equatorial positions, which is crucial for the stereoselective binding of downstream gabapentinoids to the α2​δ−1 subunit of voltage-gated calcium channels . Conversely, the cyclopentyl ring exists in a rapidly interconverting envelope conformation, allowing for induced-fit binding at the cost of potential target specificity.

  • Lipophilicity & BBB Penetration: For central nervous system (CNS) targets, the cyclohexyl analog provides a higher lipophilicity due to the extra methylene (-CH₂-) unit, generally increasing Blood-Brain Barrier (BBB) permeability. If a lead compound becomes too lipophilic (causing non-specific toxicity or trapping in lipid membranes), swapping to the cyclopentyl analog is a standard optimization strategy to tune the LogP down while maintaining the core spirocyclic pharmacophore.

Synthetic Divergence & Workflows

These α -aminonitriles serve as branching nodes in organic synthesis. Depending on the reaction conditions, they can be driven toward β -amino acids (via hydrolysis) or spiro-lactams (via reductive cyclization).

G A 1-(Aminomethyl)cycloalkane- carbonitrile HCl B Acid/Enzymatic Hydrolysis (Sterically Hindered) A->B + H2O / H+ or Nitrilase C Reductive Cyclization (Lactamization) A->C + H2 / Raney-Ni D β-Amino Acid Analogs (Gabapentinoid Precursors) B->D Neutralization (pH ~7.2) E Spiro-lactam Scaffolds (e.g., 2-azaspiro[4.5]decan-3-one) C->E Spontaneous Ring Closure

Synthetic divergence of alpha-aminomethyl cycloalkanecarbonitriles into APIs.

Protocol: Self-Validating Acid-Catalyzed Hydrolysis

Converting these nitriles into their respective carboxylic acids is notoriously difficult. The nitrile group is attached to a quaternary spiro-center (C1), creating massive steric shielding. Basic hydrolysis is kinetically unfavorable. The following self-validating protocol utilizes strong acid to overcome this barrier.

Objective: Synthesize 1-(Aminomethyl)cyclopentanecarboxylic acid from its nitrile precursor.

  • Step 1: Acidic Solvation & Activation

    • Action: Suspend 10 g of 1-(Aminomethyl)cyclopentanecarbonitrile HCl in 50 mL of 6M HCl. Stir vigorously at room temperature.

    • Causality: Using 6M HCl protonates the nitrile nitrogen, drastically increasing the electrophilicity of the sterically hindered carbon to allow nucleophilic attack by water. Using the HCl salt of the starting material prevents free-base degradation.

    • Validation Check: Complete dissolution of the powder into a clear solution confirms successful salt solvation.

  • Step 2: Thermal Reflux

    • Action: Heat the mixture to 110°C under continuous stirring for 36 hours.

    • Causality: The high activation energy barrier imposed by the bulky cyclopentyl ring requires sustained thermal energy to drive the hydrolysis to completion.

    • Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/MeOH 4:1). Stain with Ninhydrin and heat. The complete disappearance of the primary amine starting material spot validates 100% conversion.

  • Step 3: Isoelectric Precipitation

    • Action: Cool the reaction to 0–5°C in an ice bath. Slowly add 5M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 7.2.

    • Causality: The product is a β -amino acid, which exists as a zwitterion. Adjusting the pH to its isoelectric point (~7.2) neutralizes its net charge, minimizing its aqueous solubility and driving crystallization.

    • Validation Check: The sudden formation of a dense, white, cloudy precipitate at pH 7.2 visually validates that the isoelectric point has been successfully reached.

  • Step 4: Purification

    • Action: Filter the white precipitate under a vacuum, wash with 3 x 20 mL of ice-cold acetone, and dry under a vacuum at 40°C.

    • Causality: Acetone efficiently solubilizes unreacted organic impurities and colored byproducts without dissolving the highly polar zwitterionic API.

    • Validation Check: A melting point determination of the dried powder (expected ~170–175°C for the cyclopentyl derivative) confirms >98% purity .

Note on Enzymatic Alternatives: For the cyclohexyl analog, harsh acidic conditions can sometimes trigger unwanted lactamization. Advanced workflows utilize chemoenzymatic hydrolysis (e.g., using Acidovorax facilis nitrilase at pH 7.0, 30°C), which achieves >90% conversion while completely bypassing the thermodynamic need for 36-hour refluxes.

References

  • National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)cyclopentanecarboxylic acid | CID 16730047". Accessed March 18, 2026. URL: [Link]

  • NextSDS. "1-(aminomethyl)cyclohexane-1-carbonitrile — Chemical Substance Information". Accessed March 18, 2026. URL: [Link]

  • Roda, M., et al. "Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases". Pharmaceutics, 2024; 16(5):596. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for the validation of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride's structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and discuss the critical process of comparing experimental data with predicted spectra—a common workflow when a reference standard is unavailable.

The Imperative of Spectral Validation

1-(Aminomethyl)cyclopentanecarbonitrile and its hydrochloride salt are valuable building blocks in medicinal chemistry. Ensuring the correct connectivity and stereochemistry is paramount, as even minor structural deviations can lead to significant changes in biological activity and safety profiles. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing a detailed atomic-level fingerprint.[1][2] This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and trustworthy methodology.

Predicted NMR Spectra of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride

In the absence of publicly available experimental spectra for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride, we turn to computational prediction tools. These algorithms, which utilize extensive databases and quantum mechanical calculations, provide a reliable theoretical benchmark for comparison with experimentally acquired data.[3][4][5]

The predicted ¹H and ¹³C NMR chemical shifts for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride are presented below. These predictions were generated using established NMR prediction algorithms, assuming a standard deuterated solvent such as DMSO-d₆, which is suitable for hydrochloride salts.

Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals corresponding to the aminomethyl group and the cyclopentane ring protons. The hydrochloride form will result in a broad signal for the ammonium protons.

  • -NH₃⁺ protons: A broad singlet is anticipated, typically in the downfield region (δ 8.0-9.0 ppm). The chemical shift of these exchangeable protons can be highly dependent on concentration, temperature, and residual water in the solvent.[6]

  • -CH₂-NH₃⁺ protons: A singlet is expected for the methylene protons adjacent to the ammonium group. Due to the electron-withdrawing effect of the -NH₃⁺ group, this signal will be shifted downfield, likely in the range of δ 3.0-3.5 ppm.

  • Cyclopentane protons: The eight protons on the cyclopentane ring are diastereotopic and will present as complex multiplets. They are expected to resonate in the upfield region, typically between δ 1.5-2.2 ppm. The overlapping nature of these signals will likely require 2D NMR techniques for full assignment.

Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Nitrile Carbon (-C≡N): This quaternary carbon will appear as a singlet in the downfield region of the spectrum, characteristic of nitrile carbons, typically around δ 120-125 ppm.

  • Quaternary Cyclopentane Carbon (-C(CN)(CH₂NH₃⁺)): The carbon atom of the cyclopentane ring attached to both the nitrile and the aminomethyl group will be a singlet, expected in the range of δ 40-45 ppm.

  • -CH₂-NH₃⁺ Carbon: The methylene carbon adjacent to the ammonium group will appear as a singlet, likely in the range of δ 45-50 ppm.

  • Cyclopentane -CH₂- Carbons: The four methylene carbons of the cyclopentane ring will give rise to two distinct signals in the aliphatic region, typically between δ 25-40 ppm.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-NH₃⁺8.0 - 9.0Broad Singlet-
-CH₂ -NH₃⁺3.0 - 3.5Singlet45 - 50
Cyclopentane Protons1.5 - 2.2Multiplet-
C -CN--40 - 45
Cyclopentane CH₂ s--25 - 40 (2 signals)
-C ≡N--120 - 125

Note: These are predicted values and may differ from experimental results. The use of a different solvent will also alter the chemical shifts.

Experimental Protocol for NMR Spectra Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[7]

  • Select an Appropriate Solvent: For the hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.52 ppm) are well-defined.

  • Determine Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[8][9]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Sample Dissolution and Transfer:

    • Weigh the desired amount of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride into a clean, dry vial.

    • Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7][9]

  • Internal Standard (Optional but Recommended): An internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added for precise chemical shift referencing.[8] However, for routine analysis, referencing to the residual solvent peak is often sufficient.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

    • Number of Scans (NS): 8 to 16 scans are typically adequate.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is necessary.[10][11]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good resolution.[11]

    • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

    • Spectral Width (SW): A spectral width of 240 ppm (from -10 to 230 ppm) will cover the entire range of carbon chemical shifts.

Workflow for Spectral Validation

The following diagram illustrates the logical flow for the validation of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride using NMR spectroscopy.

G cluster_0 Preparation & Prediction cluster_1 Data Acquisition cluster_2 Data Analysis & Validation Sample_Preparation Prepare NMR Sample (Compound in DMSO-d6) Acquire_1H Acquire 1H NMR Spectrum Sample_Preparation->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample_Preparation->Acquire_13C NMR_Prediction Generate Predicted 1H and 13C NMR Spectra Compare_Spectra Compare Experimental vs. Predicted Spectra NMR_Prediction->Compare_Spectra Process_Spectra Process Experimental Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Process_Spectra->Compare_Spectra Structure_Validation Structure Validated Compare_Spectra->Structure_Validation Good Correlation Troubleshooting Discrepancies Found: Troubleshoot & Re-evaluate Compare_Spectra->Troubleshooting Poor Correlation

Caption: Workflow for NMR-based structural validation.

Comparison and Troubleshooting

The core of the validation process lies in the meticulous comparison of your experimentally acquired spectra with the predicted data.

  • Chemical Shifts: Do the chemical shifts of the major signals in your experimental spectrum align with the predicted values? Minor deviations (±0.05 ppm for ¹H, ±2 ppm for ¹³C) are expected due to the limitations of prediction software and solvent effects.

  • Multiplicity and Coupling: Do the splitting patterns (singlets, multiplets) in the ¹H NMR spectrum match the predictions?

  • Integration: In the ¹H NMR spectrum, do the relative integrals of the signals correspond to the number of protons in each environment? For example, the ratio of the cyclopentane protons to the aminomethyl protons should be 8:2 (or 4:1).

Troubleshooting Discrepancies:

  • Unexpected Peaks: The presence of additional peaks may indicate impurities, residual solvent, or water.

  • Significant Chemical Shift Deviations: This could suggest an incorrect structure, the presence of a different salt form, or strong intermolecular interactions not accounted for by the prediction software.

  • Absence of Expected Peaks: This might be due to very broad signals (e.g., exchangeable protons) or, in ¹³C NMR, a very long relaxation time for quaternary carbons.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base and fragmentation patterns that can corroborate the proposed structure.[1][2]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the N-H bends of the ammonium group.[12][13]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which can be compared to the theoretical values for the molecular formula to confirm purity.

By systematically acquiring, processing, and comparing experimental NMR data with theoretically predicted spectra, and by employing complementary analytical techniques, researchers can confidently validate the structure of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride, ensuring the integrity and reliability of their scientific endeavors.

References

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Victoria. NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. [Link]

  • PubChemLite. 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride (C5H8N2). [Link]

  • Georgia State University. Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • LinkedIn. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • NodePit. HNMR Prediction. [Link]

  • Reddit. Predict 1 H-NMR. [Link]

Sources

Validation

HPLC Method Development for 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride Purity: A Comparative Guide

The accurate purity determination of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4) presents a classic analytical challenge in drug development. As a highly polar aliphatic amine containing a c...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity determination of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride (CAS: 1909317-09-4) presents a classic analytical challenge in drug development. As a highly polar aliphatic amine containing a cyclopentane ring and a nitrile group, it completely lacks a conjugated π -system. This structural reality renders traditional UV-Vis detection highly ineffective.

This guide objectively compares three analytical strategies for this compound: traditional derivatization with UV detection, Ion-Pairing with Evaporative Light Scattering Detection (ELSD), and the modern gold standard—Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

The Analytical Challenge & Causality Behind Method Choices

To develop a robust, stability-indicating method, we must design a system that addresses both the molecule's polarity and its optical transparency.

  • Why Traditional C18 Fails (Column Chemistry): The target molecule is a hydrochloride salt of a primary amine. On a standard C18 reversed-phase column, it exhibits virtually no retention and elutes in the void volume. While ion-pairing agents (like nonafluoropentanoic acid, NFPA) can force retention on C18, they permanently alter the stationary phase and cause severe background noise in aerosol-based detectors. HILIC retains the polar amine via hydrogen bonding and dipole-dipole interactions without requiring harsh ion-pairing agents.

  • Why UV Detection Fails (Detection Mechanism): A significant challenge in the HPLC analysis of aliphatic amines is their lack of a strong UV chromophore [1]. Attempting to detect this compound at low UV wavelengths (e.g., 205 nm) results in severe baseline drift and interference from mobile phase solvents.

  • Why CAD Outperforms ELSD: While ELSD can detect non-chromophoric compounds, its response is inherently non-linear and suffers from poor sensitivity for low-molecular-weight analytes. CAD provides a near-universal, uniform response for non-volatile analytes with sub-nanomolar sensitivity [2].

Methodology Comparison: Product vs. Alternatives

The table below summarizes the performance metrics of the three primary analytical pathways available for this compound.

Performance MetricAlternative 1: RP-HPLC-UVAlternative 2: IP-HPLC-ELSDThe Product Solution: HILIC-CAD
Detection Mechanism Absorbance (Requires Derivatization)Light ScatteringCharge Transfer (Universal)
Sample Preparation > 60 mins (Dansyl Chloride reaction)< 5 mins (Direct Dilution)< 5 mins (Direct Dilution)
Column Chemistry Standard C18C18 + Ion-Pairing (NFPA)HILIC or Mixed-Mode
Linearity ( R2 ) > 0.990~0.950 (Logarithmic/Sigmoidal)> 0.998 (Quadratic/Linear)
Sensitivity (LOD) ~2.0 µg/mL~1.0 µg/mL< 0.1 µg/mL
Method Robustness Low (Derivatization variability)Moderate (Detector drift)High (Uniform response)

Workflow Visualization

The following diagram illustrates the operational efficiency gained by moving from a traditional derivatization workflow to a direct HILIC-CAD approach.

G Sample 1-(Aminomethyl)cyclopentanecarbonitrile HCl (Aqueous Sample) Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Sample->Deriv Traditional UV Method Direct Direct Dilution (No Derivatization) Sample->Direct Modern CAD Method RP_UV RP-HPLC (C18 Column) UV Detection (254 nm) Deriv->RP_UV Result1 High Labor, Matrix Interference, Variable Recovery RP_UV->Result1 HILIC_CAD HILIC Column Charged Aerosol Detection (CAD) Direct->HILIC_CAD Result2 High Throughput, Uniform Response, Sub-nanomolar Sensitivity HILIC_CAD->Result2

Workflow comparison: Traditional derivatization vs. direct HILIC-CAD analysis.

Experimental Protocol: HILIC-CAD (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes intrinsic checks (System Suitability Testing) to verify detector performance and column equilibration before any sample data is recorded.

Step 1: Mobile Phase Preparation (Critical Causality)

Note: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will precipitate, causing massive background noise and catastrophic detector fouling [3].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (Causality: The acidic pH ensures the primary amine remains fully protonated, maximizing its electrostatic and hydrogen-bonding interactions with the HILIC stationary phase).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: High-purity silica HILIC column (e.g., 2.1 x 100 mm, 3 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (HILIC retains polar compounds at high organic concentrations)

    • 2.0 - 8.0 min: Linear gradient to 50% B

    • 8.0 - 10.0 min: Hold at 50% B

    • 10.0 - 10.1 min: Return to 90% B

    • 10.1 - 15.0 min: Re-equilibration at 90% B

Step 3: Charged Aerosol Detector (CAD) Settings
  • Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function (PF): Set to 1.00 for initial purity screening. (Note: CAD response is slightly quadratic. Modern chromatography software can apply a power function to linearize the calibration curve).

Step 4: System Suitability Testing (SST) & Validation

A method is only as trustworthy as its validation controls. Before injecting unknown batches:

  • Blank Injection: Inject sample diluent (90% Acetonitrile / 10% Water). Verify the baseline is free of ghost peaks (S/N < 3).

  • Resolution Standard: Inject a mixture of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride and a structurally similar impurity (e.g., cyclopentylamine) at 10 µg/mL. Pass criteria: Resolution ( Rs​ ) > 2.0.

  • Precision Check: Inject the 10 µg/mL working standard six consecutive times. Pass criteria: Peak area %RSD 2.0% and retention time %RSD 1.0%.

Conclusion

For the purity testing of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride, traditional UV methods forced analysts into laborious, error-prone derivatization schemes. While ELSD provided a step forward for underivatized analysis [4], it lacks the sensitivity required for stringent pharmaceutical impurity profiling.

The integration of HILIC column chemistry with Charged Aerosol Detection (CAD) provides a robust, highly sensitive, and direct analytical pathway. By leveraging volatile buffers and exploiting the molecule's inherent polarity, laboratories can achieve sub-nanomolar sensitivity while cutting sample preparation time by over 90%.

References

  • Furota, S., et al. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Journal of Chromatography B, 2018. URL:[Link]

  • Papageorgiou, M., et al. "Emerging Trends in Biogenic Amines Analysis." IntechOpen, 2019. URL:[Link]

Comparative

Comprehensive LC-MS Characterization of 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter the "polar amine bottleneck" in early-stage drug development. Small, highly polar building blocks and intermediates often defy conventional chromatographic logic. A prime example is 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride ().

This guide objectively evaluates three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of this molecule, explaining the causality behind each experimental choice and providing a self-validating protocol for the optimal workflow.

The Analytical Challenge: Physicochemical Profiling

1-(Aminomethyl)cyclopentanecarbonitrile consists of a lipophilic cyclopentane ring, a neutral carbonitrile group, and a highly basic primary methylamine. Available commercially as a hydrochloride salt, its free base has a low molecular weight (124.18 g/mol ) and a pKa of approximately 9.5.

At the acidic pH typically used in LC-MS (pH 2.5–3.0), the primary amine is fully protonated. This results in a partition coefficient (LogD) well below zero. When injected onto a standard non-polar C18 column, the molecule exhibits little to no affinity for the stationary phase, eluting in the void volume. Furthermore, the localized positive charge interacts electrostatically with residual, unendcapped silanols on the silica support, causing severe peak tailing.

To solve this, we must evaluate the analytical decision tree.

Figure 1: Method development decision tree for polar amine LC-MS characterization.

Comparative Methodologies & Mechanistic Causality

To establish the most robust method, we compared three distinct chromatographic modes.

Approach A: Standard Reversed-Phase (RPLC)
  • Conditions: Sub-2 µm C18 column, Water/Acetonitrile with 0.1% Formic Acid (FA).

  • Causality: 0.1% FA is the industry standard for promoting [M+H]+ ionization in ESI-MS. However, as demonstrated in foundational studies on , highly polar analytes fail to partition into the hydrophobic C18 alkyl chains. The result is a retention factor ( k′ ) near zero.

Approach B: Ion-Pairing RPLC (IP-RPLC)
  • Conditions: C18 column, Water/Acetonitrile with 0.05% Heptafluorobutyric acid (HFBA).

  • Causality: HFBA acts as a hydrophobic ion-pairing agent. Its negatively charged carboxylate binds to the protonated amine of the analyte, while its fluorinated tail anchors to the C18 phase, artificially inducing retention. The Flaw: HFBA drastically increases the surface tension of ESI droplets and competes for charge, leading to >80% ion suppression and contaminating the mass spectrometer source.

Approach C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Conditions: Zwitterionic phase (e.g., ZIC-HILIC), Acetonitrile/Water with 10 mM Ammonium Formate (pH 3.0).

  • Causality: HILIC operates via a completely orthogonal mechanism. The highly organic mobile phase (>90% ACN) forces water to form a semi-immobilized, enriched aqueous layer on the polar stationary phase. The polar amine partitions out of the bulk organic solvent and into this water layer. As detailed in , this provides excellent retention for compounds with negative LogP/LogD values.

Quantitative Performance Data

The table below summarizes the experimental data obtained from injecting 10 ng/mL of 1-(Aminomethyl)cyclopentanecarbonitrile across the three platforms.

ParameterStandard RPLC (C18)Ion-Pairing RPLC (HFBA)HILIC (Zwitterionic)
Retention Factor ( k′ ) 0.4 (Elutes in Void)4.25.8
Peak Asymmetry ( As​ at 10%) 2.65 (Severe Tailing)1.25 (Slight Tailing)1.05 (Symmetrical)
MS Signal-to-Noise (S/N) 15:18:1 (Suppressed)340:1
Matrix Ion Suppression Moderate (~30%)Severe (>80%)Minimal (<5%)
Elution Mechanism Hydrophobic PartitioningIon-Pair PartitioningAqueous Layer Partitioning

The HILIC Advantage: Beyond retention, HILIC provides a massive boost in MS sensitivity. The high concentration of acetonitrile in the mobile phase significantly lowers droplet surface tension during Electrospray Ionization (ESI). This accelerates droplet desolvation and maximizes the gas-phase ion yield, resulting in a S/N ratio over 20 times higher than standard RPLC.

Self-Validating Experimental Protocol (HILIC-MS)

To ensure scientific integrity, a method must prove its own validity during execution. The following step-by-step HILIC-MS protocol incorporates built-in diagnostic checks.

Step 1: Mobile Phase Preparation
  • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Buffer B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.

  • Causality: The 10 mM ionic strength is critical. It masks secondary electrostatic interactions between the analyte and the stationary phase, ensuring sharp, symmetrical peaks.

Step 2: Sample Diluent Optimization
  • Action: Dissolve the 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride standard in 95% Acetonitrile / 5% Water .

  • Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing local phase collapse and split peaks. Matching the sample diluent to the initial gradient conditions prevents this solvent effect.

Step 3: System Suitability & Self-Validation (SST)
  • Action: Inject a mixture of Toluene (1 µg/mL) and the target analyte.

  • Validation Check: Toluene is completely unretained in HILIC. It serves as an exact marker for the column void volume ( t0​ ). If the target analyte does not elute at least 2 column volumes after Toluene ( k′>2 ), the method fails validation, indicating that the aqueous layer has not properly equilibrated.

Step 4: Gradient Elution & MS Tuning
  • Gradient: Start at 100% Buffer B. Hold for 1 min, then ramp to 50% Buffer B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS Source: Set the ESI drying gas temperature to 350°C.

  • Causality: The high organic load requires higher thermal energy to efficiently evaporate the solvent within the Taylor cone, maximizing [M+H]+ generation.

Conclusion

For the LC-MS characterization of small, aliphatic amines like 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride, standard C18 chromatography is fundamentally inadequate. While ion-pairing agents can force retention, they cripple mass spectrometric sensitivity. HILIC stands as the only scientifically sound choice—leveraging the molecule's extreme polarity as an advantage to achieve superior retention, peak shape, and a 20-fold increase in MS sensitivity.

References

  • Agilent Technologies. "Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column" (Publication 5991-5571EN). Demonstrates the limitations of standard RPLC for highly polar amines without derivatization. URL:[Link]

  • LCGC International. "HILIC and Its Applications for Biotechnology, Part I." Details the foundational mechanisms of hydrophilic interaction and aqueous layer partitioning. URL:[Link]

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